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1,3,5-Triazine

Cat. No.: B166579
CAS No.: 290-87-9
M. Wt: 81.08 g/mol
InChI Key: JIHQDMXYYFUGFV-UHFFFAOYSA-N
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Description

Historical Perspectives in 1,3,5-Triazine Chemistry

The history of this compound chemistry dates back to its early recognition as a significant organic compound fishersci.ca. Symmetrical 1,3,5-triazines were historically prepared through the trimerization of various nitriles, such as cyanogen (B1215507) chloride or cyanamide (B42294) nih.govuni.lu. A notable synthetic route is the Pinner triazine synthesis, which involves the reaction of alkyl or aryl amidines with phosgene (B1210022) nih.govuni.lu.

A pivotal compound in the historical development and ongoing utility of this compound chemistry is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. This derivative has been recognized since the early 1800s and serves as a primary precursor for a vast array of this compound-based compounds wikipedia.orgfishersci.cafishersci.co.uk. Its facile reactivity, particularly through nucleophilic aromatic substitution, has made it an indispensable building block in the synthesis of more complex triazine derivatives wikipedia.orgfishersci.co.uk.

Evolution of this compound Research Areas

Initially, this compound derivatives found applications in fields such as analytical chemistry, where they served as complexation agents, and in electrochemistry as multi-step redox systems. They were also traditionally employed as active components in pesticides and herbicides within agriculture wikipedia.org.

Over the years, the scope of this compound research has significantly broadened, driven by a growing interest in their diverse chemical properties and potential applications. This evolution led to their utilization as templates in multidimensional crystal engineering for the creation of nanometer-sized oligonuclear coordination compounds, as scaffolds in combinatorial chemistry, and as novel building blocks in peptidomimetics wikipedia.org. Beyond these, this compound derivatives are now widely used in the preparation of resins, dyes for textiles, and agents for sulfide (B99878) removal wikipedia.org.

In contemporary chemical science, this compound has emerged as a crucial pharmacophore in medicinal chemistry. Extensive research has demonstrated its presence in numerous physiologically active compounds exhibiting a wide spectrum of biological properties, including anti-cancer, antiviral, fungicidal, insecticidal, bactericidal, anti-inflammatory, and antimalarial activities wikipedia.orgnih.govfishersci.atfishersci.fisigmaaldrich.comwikipedia.org. Furthermore, the this compound scaffold is actively explored in supramolecular chemistry, chemical biology, and polymer science chemicalworlds.com. Recent advancements highlight its role in the development of functional materials, such as photo- and electroluminescent materials, organic light-emitting diodes (OLEDs), and materials for energy storage applications tera.orgontosight.ai. Theoretical investigations have also delved into the design of novel structures, such as drum-shaped polymers composed entirely of this compound units fishersci.at.

Fundamental Role of this compound in Contemporary Chemical Science

The fundamental role of this compound in contemporary chemical science stems from its unique structural characteristics and versatile reactivity. As a six-membered heterocyclic compound with three nitrogen atoms, it possesses a distinct electronic profile that enables various chemical transformations. Its symmetrical nature allows for controlled functionalization, making it an ideal scaffold for the construction of complex molecular architectures wikipedia.org.

One of its key attributes is its facile preparation, particularly the ease with which its derivatives, such as cyanuric chloride, can undergo sequential nucleophilic aromatic substitution reactions with various nucleophiles (e.g., alcohols, amines, thiols, Grignard reagents) wikipedia.org. This reactivity makes this compound a highly valuable synthon in organic synthesis, serving as a convenient replacement for hazardous reagents like hydrogen cyanide (HCN) in reactions such as the Gattermann reaction for the synthesis of aromatic aldehydes nih.govuni.lu.

In medicinal chemistry, the this compound core is recognized as a privileged structure, meaning it is a common motif found in many biologically active compounds nih.govfishersci.atfishersci.fi. Its adaptability allows for the design of multi-target directed ligands (MTDLs), an innovative strategy for addressing complex diseases by targeting multiple biological pathways simultaneously. The ability to readily modify the substituents on the triazine ring has led to the discovery of numerous promising lead molecules with significant medical potential fishersci.at.

Beyond pharmaceuticals, this compound's robust framework and modifiable properties are crucial for the development of advanced functional materials. Its derivatives contribute to the creation of materials with specific optoelectronic, electrochemical, and supramolecular properties, essential for applications in areas like display technologies, sensors, and energy devices tera.orgontosight.ai.

The physical properties of this compound are summarized in the table below:

Table 1: Key Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₃N₃ nih.gov
Molecular Weight81.08 g/mol nih.gov
Melting Point81-83 °C (or 72.0-83.0 °C) nih.gov
CAS Registry Number290-87-9 nih.govuni.lu
PubChem CID9262 nih.gov

Detailed research findings often involve the evaluation of this compound derivatives for their inhibitory activities against various enzymes. For instance, studies have explored the inhibitory potential of this compound-based compounds against key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE-1), which are relevant in academic research on neurological disorders.

Table 2: Enzyme Inhibition Data for Selected this compound Derivatives

Compound Name (as per source)Enzyme TargetIC₅₀ Value (µM)Source
Compound A (Derivative 31)AChE0.051 ± 0.001 sigmaaldrich.com
Compound A (Derivative 31)BACE-19.00 ± 0.22 sigmaaldrich.com
Compound B (Derivative 32)AChE0.055 ± 0.001 sigmaaldrich.com
Compound B (Derivative 32)BACE-111.09 ± 2.29 sigmaaldrich.com

The ongoing academic interest in this compound underscores its enduring significance as a versatile and indispensable scaffold for innovation in organic synthesis, materials science, and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3N3 B166579 1,3,5-Triazine CAS No. 290-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-triazine
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InChI

InChI=1S/C3H3N3/c1-4-2-6-3-5-1/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JIHQDMXYYFUGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7052785
Record name 1,3,5-Triazine
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Molecular Weight

81.08 g/mol
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CAS No.

290-87-9
Record name 1,3,5-Triazine
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Synthetic Methodologies for 1,3,5 Triazine and Its Derivatives

Classical Synthetic Routes to 1,3,5-Triazine Core Structures

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

2,4,6-Trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is a crucial and inexpensive starting material for synthesizing a wide array of this compound derivatives due to the facile displacement of its chlorine atoms via nucleophilic aromatic substitution (SNAr) reactions. researchgate.netwikipedia.orgnih.govchim.ittroindia.incore.ac.uk

Temperature-Controlled Reactivity of Chlorine Atoms

A defining characteristic of cyanuric chloride is the temperature-dependent differential reactivity of its three chlorine atoms. This property allows for the sequential and controlled introduction of various substituents, leading to mono-, di-, or tri-substituted triazine derivatives. chim.ittroindia.incore.ac.ukrasayanjournal.co.inchemcess.com

Generally, the first chlorine atom is the most reactive and can be substituted at low temperatures, typically between 0-5 °C. The second chlorine atom requires slightly higher temperatures, often around room temperature (25-35 °C), for its displacement. The third chlorine atom is the least reactive and necessitates elevated temperatures, usually ranging from 70-100 °C, often under reflux conditions, to achieve substitution. chim.itcore.ac.ukrasayanjournal.co.inchemcess.com This sequential reactivity is critical for synthesizing non-symmetrically substituted triazines. troindia.in

Table 1: Temperature-Dependent Reactivity of Chlorine Atoms in Cyanuric Chloride

Chlorine Atom PositionTypical Reaction Temperature Range
First0-5 °C
Second25-35 °C (Room Temperature)
Third70-100 °C (Elevated Temperature/Reflux)
Sequential Derivatization with Varied Nucleophiles (Alcohols, Amines, Thiols, Grignard Reagents)

The sequential substitution of chlorine atoms in cyanuric chloride allows for derivatization with a diverse range of nucleophiles, including alcohols, amines, thiols, and Grignard reagents. wikipedia.orgresearchgate.netwikipedia.orgnih.govmdpi.com This versatility enables the synthesis of complex triazine-based molecules with tailored properties.

Amines: Amines are commonly used nucleophiles, and their reactions with cyanuric chloride can yield mono-, di-, or triamino-substituted triazines. For instance, the synthesis of 4,6-dichloro-N-(alkylphenyl)-1,3,5-triazin-2-amine involves the reaction of cyanuric chloride with an appropriate amine, often in the presence of a base like potassium carbonate to scavenge the generated HCl. troindia.inchemcess.com Specific examples include the preparation of Simazine and Atrazine (B1667683), which are di-substituted triazines, by reacting cyanuric chloride with diethylamine (B46881) and ethylisopropylamine, respectively, at controlled temperatures. rasayanjournal.co.in

Alcohols: Alcohols can also displace chlorine atoms, leading to alkoxy-substituted triazines. These reactions typically require anhydrous conditions and a base to facilitate the substitution and neutralize the byproduct HCl. chemcess.comevitachem.com

Thiols: Thiols react with cyanuric chloride to form thio-substituted triazines. Similar to alcohols and amines, these reactions often proceed step-by-step under controlled conditions, with the temporary stability of cyanuric chloride in ice water suspensions allowing for reactions with strong nucleophiles. chemcess.com

Grignard Reagents: While less common due to their high reactivity, Grignard reagents can also be employed in nucleophilic substitution reactions with cyanuric chloride, although their use might be limited by challenges in controlling sequential functionalization. researchgate.netbeilstein-journals.org

The choice of solvent, such as acetone, methyl ethyl ketone, or toluene, and the use of HCl scavengers like sodium hydroxide, sodium hydrogencarbonate, disodium (B8443419) hydrogenphosphate, or tertiary amines, are crucial for optimizing these SNAr reactions and isolating the desired triazine products. chemcess.com

Cyclotrimerization Reactions

Cyclotrimerization is another fundamental approach for constructing the this compound ring, involving the cyclization of three smaller molecules.

Trimerization of Nitriles

Symmetrical 1,3,5-triazines can be prepared through the trimerization of various nitriles. wikipedia.orgwikipedia.orgchemicalbook.com This reaction involves three nitrile groups cyclizing to form the triazine ring. Aromatic nitriles, such as benzonitrile, terephthalonitrile, and isophthalonitrile, are frequently trimerized to their corresponding this compound derivatives. google.com

The trimerization of nitriles can be achieved catalytically or by applying heat alone, or a combination of heat and pressure. A variety of catalysts have been reported, including hydrides and amides of alkali metals and alkaline earth metals, sulfuric acid, zinc diethyl, bromine, metallic sodium, and zinc chloride. google.com More recently, copper carbonate catalysts have been shown to facilitate the trimerization of aromatic nitriles at temperatures ranging from approximately 180 to 450 °C, yielding 1,3,5-triazines in high yields. google.com Acid-catalyzed trimerization, often using Lewis acids like ZnCl₂ or yttrium triflate, or strong acids such as trifluoromethanesulfonic acid (triflic acid), is also a common method. researchgate.net This process involves the activation of the nitrile carbon by the catalyst, followed by nucleophilic attack from the nitrogen atom of another nitrile, leading to the formation of the triazine ring through a three-step addition. researchgate.net Controlled cross-cyclotrimerization of different nitriles can also be achieved to synthesize 2,4-disubstituted-6-substituted 1,3,5-triazines or even triazines with three different substituents. researchgate.netacs.org

Cyclization of Aromatic Aldehydes with Amidines

The cyclization of aromatic aldehydes with amidines represents another synthetic route to 1,3,5-triazines. While specific detailed research findings on this particular method for this compound core structures are less extensively documented compared to the SNAr and nitrile trimerization routes in the provided sources, the general principle involves the condensation of an aromatic aldehyde with an amidine to form the triazine ring. This reaction is a variation of broader cyclization strategies used in heterocyclic chemistry.

Sequential Construction of the this compound Ring

The sequential construction of the this compound ring is a common and highly versatile method, primarily relying on the nucleophilic substitution of halogen atoms, particularly chlorine, on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. Cyanuric chloride possesses three reactive chlorine atoms, each exhibiting decreasing reactivity upon successive substitution, allowing for the controlled introduction of different nucleophiles nih.govresearchgate.netmdpi.comarkat-usa.org. This differential reactivity enables the synthesis of a wide range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines researchgate.netmdpi.com.

The process typically involves the stepwise replacement of the chlorine atoms by various O-, N-, and S-centered nucleophiles mdpi.comarkat-usa.org. The first substitution is often exothermic and can be performed at 0 °C. The second substitution occurs at room temperature, while the third substitution generally requires elevated temperatures, often achieved by refluxing in a solvent with a boiling point above 65 °C arkat-usa.org. This protocol has been successfully applied for the introduction of amines, thiols, and Grignard reagents, facilitating the preparation of asymmetrically substituted triazines arkat-usa.org. Furthermore, solid-phase SNAr reactions have been reported as a novel approach for the sequential construction of macrocyclic peptidomimetics incorporating halogenated heterocycles like 2,4,6-trichloro- jst.go.jporganic-chemistry.orgresearchgate.nettriazine acs.org.

Dehydrocondensation Reactions for Amide Formation

Dehydrocondensation reactions, particularly those employing triazine-based reagents, are significant for the formation of amide bonds, which are crucial in the synthesis of various organic compounds. Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are widely utilized as dehydrocondensing agents jst.go.jpmdpi.comnih.gov. These compounds facilitate the efficient coupling of carboxylic acids with amines to form amides jst.go.jpmdpi.comnih.gov.

Research has explored the catalytic dehydrocondensation involving the in situ generation of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-N,N,N-trialkylammonium chloride (DMT-Am) from a stoichiometric amount of CDMT and a catalytic amount of a tertiary amine jst.go.jp. The reaction yield in these systems is influenced by the acid-base equilibrium among the reactants, including tertiary amine catalysts, substrate amines, and acid neutralizers jst.go.jpnih.gov. In aprotic solvents like dichloromethane, strongly basic catalysts tend to yield higher amounts of amides. Conversely, in protic solvents such as methanol (B129727) or aqueous methanol, weakly basic catalysts can lead to better yields jst.go.jpnih.gov. The addition of a proton capture agent (PCA), inert to CDMT, is essential for the regeneration of the tertiary amine from its hydrochloride jst.go.jp.

Table 1: Representative Dehydrocondensation Reactions for Amide Formation nih.gov

Reactants (Acid + Amine)Triazine Reagent/SystemSolventTimeYield (%)
Benzoic acid + PhenethylamineCDMT + 1,4-dimethylpiperazine-15 min93

Advanced and Green Synthetic Approaches for this compound Compounds

Recent advancements in chemical synthesis have led to the development of more environmentally friendly and efficient methods for preparing this compound compounds, often leveraging technologies like microwave irradiation and sonochemistry.

Microwave-Assisted Synthesis of Symmetrical and Unsymmetrical 1,3,5-Triazines

Microwave-assisted synthesis has emerged as a highly valuable and green approach for the preparation of 1,3,5-triazines, significantly reducing reaction times and often leading to improved yields compared to conventional heating methods researchgate.netmdpi.comchim.itijresm.comtechnologynetworks.combohrium.com. This technique is effective for both symmetrical and unsymmetrical this compound derivatives.

Microwave irradiation also proves advantageous in the replacement of chloro-substituents in this compound derivatives, making it a general method for synthesizing various compounds by avoiding reagent/product decomposition and leading to cleaner reactions and higher yields chim.it. A notable example includes the catalyst- and auxiliary-free microwave-assisted synthesis of tri-substituted 1,3,5-triazines from metformin (B114582) using benzotriazole (B28993) chemistry, achieving near-quantitative yields under mild conditions mdpi.com. Solid-supported microwave-assisted methodologies, utilizing both inorganic (e.g., Celite) and organic (e.g., cross-linked sodium polystyrenesulfonate) supports, have also been developed for symmetrical triazines, offering advantages in terms of yield, purity, and reaction time while adhering to green chemistry principles bohrium.com.

Table 2: Examples of Microwave-Assisted this compound Syntheses

Starting MaterialsProduct TypeConditionsTimeYield (%)Reference
Primary alcohols/aldehydes, iodine, ammonia (B1221849) water, dicyandiamideTriazinesMicrowave irradiation-High organic-chemistry.org
Cyanoguanidine, alkyl/aryl/heteroarylnitriles2,4-diamino-1,3,5-triazinesMicrowave irradiation-Good to Excellent chim.it
Benzoyl benzotriazolides, metforminTri-substituted 1,3,5-triazinesMicrowave heating, 100 °C3 hExcellent mdpi.com

Sonochemical Protocols for this compound Derivatives

Sonochemical protocols, which utilize ultrasound irradiation, represent another significant green chemistry approach for the synthesis of this compound derivatives. This method offers substantial improvements in reaction rates and product yields compared to conventional techniques mdpi.comnih.govresearchgate.net.

A key advantage of sonochemical synthesis is its ability to achieve high yields, often exceeding 75%, in remarkably short reaction times, sometimes as little as 5 minutes nih.govambeed.com. Furthermore, these protocols frequently employ water as the solvent, minimizing the use of organic solvents and enhancing the environmental sustainability of the process mdpi.comnih.gov. For instance, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives using ultrasonic irradiation at 40 °C for 30–60 minutes in ethanol (B145695) with catalytic acetic acid resulted in yields up to 96%, a significant improvement over conventional reflux methods that required 4–5 hours mdpi.com. Analysis using tools like DOZN™ 2.0 has indicated that sonochemical methods can be considerably "greener" than classical approaches, aligning with the principles of green chemistry nih.gov.

Metal-Catalyzed Syntheses

Metal-catalyzed reactions play a crucial role in the formation of C-N bonds, a fundamental strategy for the synthesis of various heterocycles, including 1,3,5-triazines nih.govacs.orgacs.org. These catalytic approaches often offer milder reaction conditions and improved selectivity.

Copper-Catalyzed Reactions for 2,4-Diamino-1,3,5-triazines

Copper-catalyzed reactions have proven to be an efficient and mild method for the synthesis of substituted 2,4-diamino-1,3,5-triazines. A notable example involves the coupling of 1,1-dibromoalkenes with biguanides organic-chemistry.orgacs.orgacs.orgnih.govorganic-chemistry.org. This reaction proceeds under mild conditions, yielding the desired products in moderate to good yields acs.orgnih.gov. The methodology demonstrates broad functional group tolerance, accommodating alkyl-, heterocyclic-, or aryl-substituted 1,1-dibromoalkenes containing functionalities such as nitriles, ethers, and halogens. Both monosubstituted and tetrasubstituted biguanides can also be utilized as starting materials acs.orgacs.orgnih.gov.

Copper(I) catalysts are frequently employed in these reactions due to their cost-effectiveness and ease of handling acs.orgacs.org. Beyond 1,1-dibromoalkenes, Ullmann Cu(I)-catalyzed syntheses have been reported for di- and trisubstituted this compound derivatives, starting from dichlorotriazinyl benzenesulfonamide (B165840) and various nucleophiles nih.govresearchgate.netsemanticscholar.org. These Ullmann-type reactions have demonstrated significantly shortened reaction times and, in some cases, higher yields compared to traditional synthetic methods involving nucleophilic substitution of chlorine atoms researchgate.netsemanticscholar.org.

Table 3: Copper-Catalyzed Synthesis of 2,4-Diamino-1,3,5-Triazines acs.orgnih.gov

ReactantsCatalystConditionsYield (%)
1,1-dibromoalkenes + BiguanidesCopper (I)MildModerate to Good
Copper(I) Supported on Cation-Exchanger Resins for Ullmann-Type Reactions

An efficient and simplified approach for the Ullmann Cu(I)-catalyzed synthesis of di- and trisubstituted this compound derivatives utilizes copper(I) cations supported on macroporous, weakly acidic polyacrylate-type cation-exchanger resins nih.govpharmacompass.comfishersci.ca. This methodology facilitates the synthesis of this compound derivatives from dichlorotriazinyl benzenesulfonamide and various nucleophiles nih.gov.

Research findings indicate that Ullmann-type reactions employing this supported copper(I) catalyst significantly shorten reaction times and, in some instances, lead to higher yields compared to traditional synthetic methods involving nucleophilic substitution of chlorine atoms nih.govpharmacompass.comfishersci.ca. The catalyst is noted for its ease of preparation, cost-effectiveness, and reusability, demonstrating consistent catalytic activity even after ten cycles in one-pot syntheses nih.gov. The one-pot synthetic design offers additional benefits, providing comparable reaction times to step-by-step substitutions and slightly improved yields nih.govfishersci.ca.

A comparative study highlighted the efficiency of this supported Cu(I) catalyst against free copper(I) iodide (CuI), with the supported system proving effective for the preparation of trisubstituted s-triazine derivatives in a one-pot reaction nih.gov.

Table 1: Performance of Cu(I) Supported Catalyst in this compound Synthesis

Catalyst TypeReaction Time (General)Yield (General)Reusability
Cu(I) on Cation-Exchanger ResinSignificantly shortenedHigher in some casesUp to 10 times
Traditional Nucleophilic SubstitutionLongerLower in some casesNot applicable
Free CuI (for comparison)---ComparableNot applicable
Iron-Catalyzed Cyclization of Aldehydes with Ammonium (B1175870) Iodide

An atom-efficient and straightforward method for synthesizing 2,4,6-trisubstituted 1,3,5-triazines involves the iron-catalyzed cyclization of aldehydes with ammonium iodide (NH4I) serving as the sole nitrogen source uni.lunih.govnih.govwikipedia.org. This strategy operates effectively under an air atmosphere, providing both symmetrical and unsymmetrical 2,4,6-trisubstituted 1,3,5-triazines uni.lunih.gov.

Yields for this method range from 18% to 72% for various products uni.lunih.gov. The use of an inexpensive and readily available ammonium salt as the nitrogen source makes this protocol a simple and atom-efficient route for preparing valuable 1,3,5-triazines uni.luwikipedia.org. Preliminary mechanistic studies suggest the involvement of N-benzylidenebenzimidamides in the cyclization reaction uni.lunih.gov. The proposed mechanism involves the reaction of aldehydes and NH4I to form imines, followed by Fe(III) oxidation of iodide to iodine, which then oxidizes the imine intermediate to an N-iodo aldimine intermediate. Subsequent condensation and cyclization reactions, under oxygen oxidation, lead to the desired this compound product nih.gov.

Table 2: Iron-Catalyzed this compound Synthesis from Aldehydes and NH4I

ReactantsCatalystNitrogen SourceAtmosphereProduct TypeYield Range
AldehydesIronNH4I (sole)Air2,4,6-trisubstituted 1,3,5-triazines18% - 72%
Alumina-Supported Platinum Nanoparticle Catalysis for Triazine Synthesis

The direct, cost-effective, and environmentally friendly synthesis of triazines can be achieved through an acceptorless dehydrogenative one-pot reaction utilizing primary alcohols and amidines, catalyzed by an alumina-supported platinum nanoparticle catalyst (Pt/Al2O3) nih.govamericanelements.com. This method demonstrates high atom efficiency, proceeding through a sequence of dehydrogenation, condensation, and dehydration steps americanelements.com.

Table 3: Alumina-Supported Platinum Nanoparticle Catalysis

CatalystReactantsReaction TypeByproductsMax. Isolated YieldCatalyst Reusability
Pt/Al2O3Primary Alcohols, AmidinesAcceptorless Dehydrogenative CouplingH2O, H293%Reusable
Nickel(II) [ONO]-Pincer-Supported Complexes via Acceptorless Dehydrogenative Coupling

A sustainable and facile synthetic route for substituted 1,3,5-triazines involves the use of newly synthesized nickel(II) [ONO]-pincer-type complexes as catalysts via an acceptorless dehydrogenative coupling (ADC) strategy nih.govnih.govnih.govfishersci.ca. This method enables the construction of 2,4,6-substituted 1,3,5-triazines from readily available primary alcohols and benzamidine (B55565) or guanidine (B92328) hydrochloride nih.govnih.govnih.gov.

The reaction proceeds under mild conditions, producing eco-friendly byproducts such as water (H2O) and hydrogen gas (H2) nih.govnih.govnih.gov. A wide range of substituted triazine derivatives (33 examples) have been synthesized using this approach, achieving a maximum isolated yield of 92% nih.govnih.gov. The convenience of this methodology is highlighted by its applicability to the synthesis of complex molecules, including the antiulcer drug Irsogladine (PubChem CID: 3752) and the large-scale production of 2,4-diphenyl-6-(p-tolyl)-1,3,5-triazine (B12815031) (PubChem CID: 27684) nih.govnih.gov. A plausible mechanism, based on control experiments, has been proposed for this catalytic process nih.govnih.gov.

Table 4: Nickel(II) [ONO]-Pincer-Supported Catalysis

Catalyst TypeReactantsReaction StrategyProduct ScopeMax. Isolated YieldByproducts
Ni(II) [ONO]-Pincer ComplexesPrimary Alcohols, Benzamidine/Guanidine HydrochlorideAcceptorless Dehydrogenative Coupling33 derivatives92%H2O, H2

Solvent-Free Conditions in this compound Synthesis

The development of solvent-free conditions for this compound synthesis represents a significant advancement in green chemistry, offering environmentally benign, economical, and safe procedures nih.govnih.govwikipedia.org. This approach minimizes waste and simplifies purification processes by eliminating the need for hazardous organic solvents nih.gov.

Another application of solvent-free conditions includes the one-pot synthesis of functionalized this compound-2-thiones from ammonium thiocyanate (B1210189) (PubChem CID: 25487), acid chlorides, and 2-aminopyridines nih.gov. Furthermore, 2,4,6-trichloro-1,3,5-triazine (TCT, also known as Cyanuric chloride, PubChem CID: 7954) itself has been utilized as a cost-effective and commercially available catalyst for other reactions under solvent-free conditions, showcasing the broader utility of triazine derivatives in green synthetic protocols nih.govwikipedia.org.

Table 5: Solvent-Free Synthesis of 1,3,5-Triazines

Reaction TypeCatalysts (Examples)Reactants (Examples)ConditionsKey Advantages
CyclotrimerizationSilica-supported Lewis acids, Yttrium saltsNitrilesSolvent-free, Microwave/Conventional heatingEnvironmentally benign, economical, short reaction times (microwave)
One-pot synthesisN/AAmmonium thiocyanate, Acid chlorides, 2-aminopyridinesSolvent-freeSimple, high yields

Reactivity and Reaction Mechanisms of 1,3,5 Triazine Systems

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a prominent reaction pathway for 1,3,5-triazine systems, particularly for halogenated derivatives like 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride researchgate.netcsic.esnih.gov. The electron-withdrawing nature of the triazine ring facilitates these reactions, allowing for the sequential replacement of substituents by various nucleophiles researchgate.netresearchgate.net.

The SNAr reactions involving 1,3,5-triazines typically proceed via a two-step addition-elimination mechanism, forming a Meisenheimer complex intermediate harvard.edu. However, some SNAr reactions, particularly with good leaving groups on heterocycles, can proceed through concerted mechanisms harvard.eduquora.com.

Studies on TCT have demonstrated its ability to undergo sequential nucleophilic substitutions under controlled temperature conditions, allowing for the introduction of different nucleophiles such as phenols, thiols, and amines csic.esnih.gov. The order of incorporation can be influenced by the nucleophile's nature, with phenols or thiols often being preferred for initial substitutions, followed by amines for subsequent positions csic.es.

For example, the synthesis of di- and trisubstituted this compound derivatives from dichlorotriazinyl benzenesulfonamide (B165840) and nucleophiles can be achieved through Ullmann Cu(I)-catalyzed reactions, which offer shortened reaction times and, in some cases, higher yields compared to traditional methods mdpi.com.

Another example involves the reaction of 3-aminopyrrole with 1,3,5-triazines. When leaving groups like fluorine or chlorine are present on the triazine, an SNAr reaction occurs at the 3-amino group, leading to substituted products acs.org. If excess this compound is present, further reaction can occur in the presence of acid and water, yielding compounds with multiple linked heterocyclic rings acs.org.

The direct oxidative (alkyl)amination of this compound with nucleophiles, such as alkylamines in the presence of an oxidant, can also proceed via nucleophilic aromatic substitution of hydrogen (SNAH), involving the formation of a σH adduct followed by oxidative aromatization thieme-connect.com.

Here's a table summarizing some SNAr reaction conditions and outcomes:

Starting MaterialNucleophile(s)Catalyst/ConditionsProductsReference
2,4,6-Trichloro-1,3,5-triazine (TCT)Phenol, Thiol, AmineTemperature-controlledMono-, Di-, Tri-substituted s-triazines csic.es
Dichlorotriazinyl benzenesulfonamideVarious nucleophilesCu(I)-supported on polyacrylate resinDi- and Trisubstituted this compound derivatives mdpi.com
This compoundAlkylaminesOxidant (e.g., AgPy2MnO4)2-Amino and 2-Alkylamino-1,3,5-triazines thieme-connect.com
2,4,6-Trifluoro- or 2,4,6-Trichloro-1,3,5-triazine3-Aminopyrrole-SNAr products, potentially with double substitution acs.org

Oxidative Reactions Involving this compound Derivatives

This compound derivatives are known to participate in oxidative reactions, acting as versatile reagents in various oxidation procedures researchgate.net. For instance, trichloroisocyanuric acid, a this compound derivative, can efficiently oxidize alcohols researchgate.net. While specific detailed mechanisms for a broad range of oxidative reactions were not extensively detailed in the provided snippets, the general utility of this compound derivatives in such transformations is highlighted researchgate.net.

Catalytic Mechanisms in this compound Chemistry

Catalytic mechanisms play a significant role in the synthesis and transformation of this compound compounds. Various metal and organocatalytic systems have been employed to facilitate reactions involving the triazine core.

Metal-Catalyzed Reactions:

Copper(I) Catalysis: Cu(I) supported on weakly acidic cation-exchanger resins has been successfully used for the synthesis of di- and trisubstituted this compound derivatives via Ullmann-type reactions, leading to shortened reaction times and improved yields mdpi.comnih.gov.

Rhodium(III) Catalysis: The this compound framework can serve as a directing group in Rhodium(III)-catalyzed C–H alkylation reactions. For example, a this compound directing group facilitated the C2-selective C–H activation of indoles with maleimides, yielding products efficiently with low catalyst loading and broad substrate scope rsc.org. The proposed mechanism involves the reaction of [RhCp*Cl2]2 with silver salts to generate an active monomeric catalyst, which then coordinates to the this compound nitrogen, leading to a cyclized pentacyclic intermediate through C–H activation rsc.org.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira-Hagihara, are utilized to form elongated hexacarboxylate linkers starting from 2,4,6-tris(bromoaryl)-1,3,5-triazines, which are relevant for Metal-Organic Frameworks (MOFs) nih.gov.

Cobalt Catalysis: Novel PNP pincer ligands with a this compound core have been designed and synthesized for use in cobalt-catalyzed semihydrogenation of terminal alkynes, influencing reaction rate and selectivity sioc-journal.cn.

Iron Catalysis: Iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the nitrogen source provides an atom-efficient method for synthesizing 2,4,6-triaryl-1,3,5-triazines researchgate.net.

Zinc Chloride: Zinc chloride can act as a Lewis acid in metal-catalyzed cyclization reactions to generate polymeric or covalent-framework 1,3,5-triazines, although these often require high temperatures researchgate.net.

Organocatalysis and Other Catalytic Systems:

Triazine-based Condensing Agents: 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and its derivative 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are effective reagents for catalytic dehydrocondensation reactions, particularly for amide formation from carboxylic acids and amines jst.go.jp. The efficiency of these reactions is influenced by the acid-base equilibrium among reactants and the choice of solvent jst.go.jp.

Silica (B1680970) Gel Supported Catalysts: Silica gels modified with Lewis acids like ZnCl2, TiCl4, and AlEt2Cl serve as effective heterogeneous catalysts for the cyclotrimerization of nitriles to form 1,3,5-triazines, offering an environmentally benign approach chim.it.

Yttrium Salts: Yttrium salts can catalyze the cyclotrimerization of aromatic nitriles under milder, solvent-free conditions, providing a clean and economical method for synthesizing tris-pyrazolyl-1,3,5-triazines chim.it.

Here's a table illustrating some catalytic reactions:

Catalyst TypeCatalyst ExampleReaction TypeSubstratesKey Findings/MechanismReference
MetalCu(I) on resinUllmann-type synthesisDichlorotriazinyl benzenesulfonamide, nucleophilesShortened reaction times, higher yields, one-pot synthesis mdpi.comnih.gov mdpi.comnih.gov
MetalRh(III) ([RhCp*Cl2]2)C–H alkylationIndoles with this compound directing group, maleimidesC2-selective, low catalyst loading, cyclized pentacyclic intermediate rsc.org rsc.org
MetalPdCross-coupling (Suzuki-Miyaura, Sonogashira-Hagihara)2,4,6-tris(bromoaryl)-1,3,5-triazinesFormation of hexacarboxylate linkers for MOFs nih.gov nih.gov
MetalCoCl2/PNP pincer ligandSemihydrogenationTerminal alkynesInfluences reaction rate and selectivity sioc-journal.cn sioc-journal.cn
MetalFeCyclizationAldehydes, NH4IAtom-efficient synthesis of 2,4,6-triaryl-1,3,5-triazines researchgate.net researchgate.net
Organo/OtherCDMT, DMT-MMDehydrocondensationCarboxylic acids, aminesAmide formation, affected by acid-base equilibrium and solvent jst.go.jp jst.go.jp
HeterogeneousZnCl2, TiCl4, AlEt2Cl on silica gelCyclotrimerizationAliphatic and aromatic nitrilesEnvironmentally benign, solvent-free chim.it chim.it
OtherYttrium saltsCyclotrimerizationAromatic nitrilesMilder, solvent-free conditions chim.it chim.it

High-Pressure Reactivity of 2,4,6-Tricyano-1,3,5-triazine

2,4,6-Tricyano-1,3,5-triazine (TCT, also referred to as this compound-2,4,6-tricarbonitrile) exhibits unique reactivity under high-pressure conditions nih.govnih.govucl.ac.uk. This molecule serves as a precursor for layered covalent triazine framework (CTF) materials, with polymerization-condensation reactions driven by tuning intermolecular distances under pressure ucl.ac.uk.

Studies using synchrotron X-ray diffraction (XRD) and Fourier Transform Infrared (FTIR) spectroscopy have characterized the structural and spectroscopic properties of the TCT monomer under combined high pressure and high temperature ucl.ac.uk. These investigations revealed a crystalline phase transformation of the monomer, occurring at approximately 2.4 GPa ucl.ac.uk. Further increases in pressure lead to a blue shift in most FTIR bands, indicating structural changes ucl.ac.uk. A significant drop in the intensity of TCT peaks at 10.0 GPa suggests the onset of a major structural or chemical transformation, likely polymerization ucl.ac.uk. The reaction does not always go to completion and its rate is affected by pressure and temperature ucl.ac.uk.

Excited-State Proton Transfer (ESIPT) Mechanisms in 1,3,5-Triazines

Excited-State Proton Transfer (ESIPT) is a photophysical process observed in certain this compound compounds, particularly those designed as ultraviolet (UV) absorbers researchgate.netsci-hub.senih.govosti.gov. The exceptional photostability of these compounds is primarily attributed to their ability to undergo ultrafast excited-state deactivation via ESIPT researchgate.netsci-hub.senih.govosti.gov.

The intramolecular hydrogen bond (IMHB) within the this compound structure is fundamental to the ESIPT mechanism researchgate.netsci-hub.senih.govosti.gov. This process has been explored through various spectroscopic techniques, including IR spectroscopy and UV spectra, as well as theoretical investigations using computational chemistry methods like Time-Dependent Density Functional Theory (TD-DFT) researchgate.netsci-hub.senih.govosti.gov. These studies analyze the structural and energetic aspects of different conformers and frontier molecular orbitals to understand the proton transfer dynamics researchgate.netsci-hub.senih.govosti.gov. While some this compound compounds may exhibit potential tautomerism, not all show proton transfer in either the ground or excited state based on absorption and emission spectra mdpi.com.

Computational Chemistry and Theoretical Investigations of 1,3,5 Triazine

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are extensively used to explore the electronic structure, geometries, and energetic properties of 1,3,5-triazine.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely applied computational method for studying this compound and its derivatives, offering a balance between accuracy and computational cost. DFT calculations are used to investigate various properties, including geometrical structures, enthalpies of formation (EOFs), energetic properties, and frontier molecular orbital (HOMO and LUMO) energies bohrium.com. For instance, the B3LYP functional with the 6-311+G* basis set has been employed to study these properties for s-triazine derivatives containing carborane and tetrazole units, revealing insights into their potential as high-energy compounds bohrium.com.

DFT studies have also been instrumental in characterizing the electronic structure and linear optical properties of 1,3,5-triazinane-2,4,6-trithione derivatives, highlighting the impact of oxygen-for-sulfur replacement on these characteristics researchgate.net. Furthermore, DFT calculations have been used to investigate the conformational landscapes of this compound derivatives, particularly those relevant to Organic Light-Emitting Diodes (OLEDs). These studies have shown good agreement with experimental rotational barriers, revealing that chemical exchange often occurs via rotation around the C(this compound)-N bond mdpi.comnih.gov.

In the context of energetic materials, DFT, particularly with van der Waals corrections (DFT-D), has been applied to study the vibrational properties of crystalline hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a derivative of this compound. These calculations address the limitations of generalized gradient approximation (GGA) in treating weak van der Waals interactions, which are significant for molecular crystals aip.org.

Table 1: Examples of DFT Applications for this compound Derivatives

Application AreaDFT Method/Basis SetKey FindingsReference
Energetic PropertiesB3LYP/6-311+G*Geometrical structures, EOFs, energetic properties, HOMO-LUMO energies, detonation properties of carborane/tetrazole-containing s-triazines. bohrium.com
Electronic Structure & Optical PropertiesDFT/PBE0 (geometry), TDDFT/PBE0 (transitions)Impact of oxygen-for-sulfur replacement on electronic structure and linear optical properties of triazinane-trithiones. researchgate.netunige.ch
Conformational Analysis & Rotational BarriersDFT (general)Agreement with experimental rotational barriers, elucidating C(this compound)-N bond rotation in OLED-relevant derivatives. mdpi.comnih.gov
Crystalline Properties (RDX)DFT-D (PBE-D)Vibrational properties and the role of van der Waals interactions in crystalline RDX. aip.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the excited-state electronic properties of this compound compounds, particularly their UV-Vis absorption and emission characteristics. TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and basis sets such as 6-311+G(d,p), have shown good agreement with experimental UV absorption data for various this compound derivatives researchgate.netsci-hub.sescispace.com.

These studies have been crucial in designing new this compound-based ultraviolet ray absorber compounds researchgate.netsci-hub.se. For instance, TD-DFT has been used to understand the photostability mechanism of these absorbers, confirming their ability to undergo excited-state deactivation via ultrafast excited-state proton transfer (ESIPT), which is often facilitated by intramolecular hydrogen bonds researchgate.netsci-hub.se.

Table 2: TD-DFT Applications for this compound Electronic Properties

Application AreaTD-DFT Method/Basis SetKey FindingsReference
UV Absorption & PhotostabilityB3LYP/6-311+G(d,p)Prediction of UV absorption, elucidation of ESIPT mechanism in UV absorbers. researchgate.netsci-hub.se
Electronic & Electrochemical PropertiesB3LYP/6-31G(d)Insights into electronic structures and electrochemical properties of D-A type fluorescent materials. nih.gov
Optical Properties & HOMO-LUMO GapCAM-B3LYP/6-31G*Qualitative reproduction of energy trends for intense transitions, correlation between electron-withdrawing nature of triazine core and smaller HOMO-LUMO gap. mdpi.comlongdom.org

Ab Initio Computations of Conformational Minima and Bond Dissociation Energies

Ab initio computational methods, which are based on first principles without empirical parameters, are employed to determine the conformational minima and bond dissociation energies of this compound and its derivatives. These methods provide a high level of accuracy for molecular properties.

For hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), ab initio density functional computations (e.g., B3LYP/6-31G* and 6-311G) have been used to locate multiple conformational minima that are closely spaced in energy (within approximately 1 kcal/mol) acs.orgpsu.eduacs.org. These studies distinguish conformers based on the arrangement of nitro groups (pseudo-equatorial or axial, denoted E or A). For example, the AAE conformer exhibits Cs symmetry and is found in the stable room-temperature crystal (α-RDX), while AAA and EEE conformers possess C3v symmetry, consistent with vapor and β-solid infrared spectra acs.orgacs.org. The B3LYP/6-311+G level of theory generally provides structures and simulated infrared spectra that are in closest agreement with experimental data acs.orgacs.org.

Ab initio calculations are also vital for determining bond dissociation energies (BDEs), which are critical for understanding the stability and decomposition pathways of energetic materials like RDX. Studies have indicated that N-N homolytic cleavage is a primary decomposition pathway for RDX, with estimated dissociation energies around 48 kcal/mol psu.edu. The theoretical prediction of chemical degradation reaction mechanisms for cyclic nitramines like RDX often relies on quantum mechanical methods to characterize their molecular structure and identify likely degradation pathways, such as hydroxylation, reductive degradation, and free radical oxidation nih.gov.

Furthermore, ab initio calculations have been applied to study intermolecular interactions involving this compound, such as those with benzene (B151609). These studies investigate minimum energy structures, binding energies, and charge transfer, which are relevant for crystal engineering and molecular recognition applications rsc.org.

Table 3: Ab Initio Computations for this compound Derivatives

Property StudiedCompound/DerivativeAb Initio Method/Basis SetKey FindingsReference
Conformational MinimaRDX (hexahydro-1,3,5-trinitro-1,3,5-triazine)MP2/6-31G, B3LYP/6-31G, B3LYP/6-311+G Identification of AAE, AAA, EEE conformers and their symmetries; comparison with experimental geometries. acs.orgacs.orgacs.org
Bond Dissociation EnergiesRDXMP2, DFT-B3LYPN-N homolytic cleavage as primary decomposition pathway; estimated BDEs. psu.edu
Intermolecular InteractionsBenzene-1,3,5-triazineHF, MP2/6-311G, 6-311++G**, 6-311++G(3df,p)Minimum energy structures, binding energies, and charge transfer in π-π interactions. rsc.org

Quantitative Structure-Property Relationship (QSPR) and 3D-QSPR Modeling

Quantitative Structure-Property Relationship (QSPR) and 3D-QSPR modeling are computational approaches used to establish mathematical relationships between the chemical structure of this compound derivatives and their observed properties. These models are valuable for predicting properties of new compounds and for computer-aided design.

3D-QSPR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to this compound derivatives in the context of their biological activities. For example, 3D-QSPR models have been employed to study this compound derivatives as potential anticancer agents against human lung adenocarcinoma cells (A549), with pIC50 values ranging from 4.29 to 6.70 researchgate.netekb.eg. Similarly, docking-guided 3D-QSPR analyses have been performed on 4-aminoquinoline-1,3,5-triazines as inhibitors for Plasmodium falciparum dihydrofolate reductase (PfDHFR), yielding robust models (R² and Q² values of 0.881 and 0.773, respectively) that help identify molecular determinants for inhibitor binding ugm.ac.id.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems, providing insights into conformational analysis, dynamic exchange, and intermolecular interactions of this compound and its derivatives.

MD simulations have been utilized to investigate the conformational mobility of OLED-relevant this compound derivatives. These studies reveal that such compounds can exist as a mixture of symmetric propeller and asymmetric conformers in solution, with rotational barriers around the C(this compound)-N bond ranging from 11.7 to 14.7 kcal/mol mdpi.comnih.gov. MD simulations at various temperatures (e.g., 300 K and 400 K) can show dynamic exchange of conformations, with unsubstituted triazine hosts exhibiting greater mobility beilstein-journals.org.

For energetic materials like hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), molecular dynamics simulations with flexible force fields have been used to investigate melting mechanisms and solid-solid phase transitions. For instance, simulations have observed a solid-solid phase transition between 480 K and 490 K, followed by melting between 500 K and 510 K, with the molecular conformation changing from AAE to EEE upon melting nih.gov.

MD simulations are also crucial for understanding the self-assembly and non-covalent interactions in triazine-based sequence-defined polymers. These simulations show that triazine polymers can form specific sequential stacks, maintain stable backbone-backbone interactions through hydrogen bonding and π-π interactions, and preserve their cis/trans conformations aip.org. Enhanced sampling methods like Replica Exchange Molecular Dynamics (REMD) are often employed to overcome high energy barriers associated with bond rotations and to sample various folded conformations of these polymers aip.org.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are indispensable for elucidating the complex reaction mechanisms involving this compound, providing detailed insights into reaction pathways, transition states, and energetic profiles.

For instance, computational studies have been crucial in understanding the reaction mechanisms of electron-deficient 1,3,5-triazines with aldehydes/ketones, leading to functionalized pyrimidines. These investigations, combining experimental and computational approaches, have revealed a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and water elimination pku.edu.cn. The energy profiles calculated at levels such as MP2/6-311+G(d,p)-SMD(EtOH)//B3LYP/6-31G(d)-SMD(EtOH) provide a detailed understanding of these processes pku.edu.cn.

Computational chemistry has also shed light on the mechanism of reactions between amidines and 1,2,3-triazines (which can lead to this compound products). Extensive computational investigations, complemented by experimental studies, have shown that this reaction proceeds through a stepwise addition/N₂ elimination/cyclization pathway, rather than a concerted or stepwise Diels-Alder sequence, with the initial nucleophilic attack of an amidine being the rate-limiting step acs.orgescholarship.org.

In the context of environmental degradation, computational models are used to predict likely reaction mechanisms and intermediate products for cyclic nitramines like RDX. Quantum mechanical methods and force-field molecular mechanics characterize these compounds and predict degradation pathways such as hydroxylation, reductive chemical and biochemical degradation, and free radical oxidation nih.gov. Computational methods have also been applied to study the H₂S scavenging reaction by hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine (TZ), validating the production of TZ and explaining various aspects of its reaction mechanism with H₂S nih.gov.

Table 4: Computational Elucidation of Reaction Mechanisms

Reaction TypeReactants/ProductsComputational MethodsKey Mechanistic InsightsReference
Pyrimidine SynthesisElectron-deficient 1,3,5-triazines + aldehydes/ketonesMP2/6-311+G(d,p)-SMD(EtOH)//B3LYP/6-31G(d)-SMD(EtOH)Stepwise inverse electron demand hetero-Diels-Alder, retro-Diels-Alder, and water elimination. pku.edu.cn
This compound/Pyrimidine FormationAmidines + 1,2,3-triazines/1,2,3,5-tetrazinesExtensive computational investigationsStepwise addition/N₂ elimination/cyclization pathway; initial nucleophilic attack is rate-limiting. acs.orgescholarship.org
Environmental DegradationRDX (hexahydro-1,3,5-trinitro-1,3,5-triazine)Quantum mechanical methods, force-field molecular mechanicsPrediction of hydroxylation, reductive, and free radical oxidation pathways. nih.gov
H₂S ScavengingHexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine (TZ) + H₂SComputational methods (general)Validation of TZ production, explanation of H₂S scavenging mechanism. nih.gov

Organic Electronics and Optoelectronic Materials

The unique electronic and structural properties of this compound make it an excellent building block for designing organic materials used in various electronic and optoelectronic applications.

This compound derivatives are widely employed as electron transport (ET) materials in organic electronic devices due to their electron-deficient nature and ability to facilitate efficient electron injection and transport psu.eduacs.org. These compounds exhibit high electron affinities and low-lying LUMO (lowest unoccupied molecular orbital) energy levels, which are crucial for effective electron transport acs.orgaip.org.

Researchers have synthesized various star-shaped this compound derivatives, such as 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T), 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T), and 2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine (TST), which function as ET-type host materials in organic light-emitting diodes (OLEDs) psu.educapes.gov.brrsc.org. Time-of-flight mobility measurements have demonstrated good electron mobilities for these compounds, often exceeding 10⁻⁴ cm²V⁻¹s⁻¹, which is significantly higher than that of widely used ET material tris(8-hydroxyquinoline) aluminum (Alq3) psu.edu.

The electron mobility of these triazine derivatives can be influenced by the nature of the aryl substituents attached to the triazine core. For instance, T3T generally exhibits higher electron mobility compared to TST and T2T psu.educapes.gov.brrsc.org.

Table 1: Electron Mobility of Selected this compound Derivatives

CompoundElectron Mobility (cm²V⁻¹s⁻¹) at E = 3.6 × 10⁵ V cm⁻¹Reference
T2T> 1.2 × 10⁻⁴ psu.edu
T3T> 8.7 × 10⁻⁴ psu.edu
TST> 6.8 × 10⁻⁴ psu.edu
BTB~ 10⁻⁴ psu.edu

The introduction of N-heterocyclic polar peripheries onto a this compound core has shown benefits in improving electron injection and transport properties, enabling the fabrication of efficient phosphorescent OLEDs with simpler device configurations rsc.org. Furthermore, triazine-based electron transport layers have been fine-tuned using machine learning techniques, leading to promising derivatives with enhanced electron mobility and glass transition temperature, which in turn improve the current efficiency and lifetime of OLED devices nih.gov.

This compound derivatives are extensively used as active materials in OLEDs and electroluminescent devices due to their strong electron-accepting ability, high symmetry, and ease of modification psu.edupatsnap.comresearchgate.net. They can serve as host materials, electron transport layers, or even as emitters themselves, contributing to vibrant colors, energy efficiency, and design flexibility in display and lighting technologies researchgate.netpsu.edursc.org.

Polymeric 1,3,5-triazines have been synthesized and characterized for use as hole-blocking/electron-transport layers in multilayer LEDs acs.org. These polymers exhibit high electron affinities and lower reduction potentials, which reduce the barrier for electron injection and increase the barrier for holes, thereby improving the efficiency of the LED devices acs.org. For example, dimeric this compound ethers have been shown to increase the efficiency of both single- and two-layer electroluminescent devices acs.org.

Table 2: Performance of Electroluminescent Devices with this compound Derivatives

Device TypeTriazine DerivativeRole in DevicePerformance ImprovementReference
Two-layer LEDDimeric 3bHBETLEfficiency increased by 2x acs.org
Multilayer LEDDimeric 3bHBETLEfficiency increased by 3x acs.org
Green PhOLEDT2THost/ETLηext: 17.5%, ηp: 59.0 lm W⁻¹ psu.educapes.gov.brrsc.org
Green PhOLEDT3THost/ETLηext: 14.4%, ηp: 50.6 lm W⁻¹ psu.educapes.gov.brrsc.org
Green PhOLEDTSTHost/ETLηext: 5.1%, ηp: 12.3 lm W⁻¹ psu.educapes.gov.brrsc.org

The this compound electron acceptor has emerged as a popular building block for designing thermally activated delayed fluorescence (TADF) materials researchgate.net. TADF emitters are a third-generation OLED technology that can achieve nearly 100% internal quantum efficiency by efficiently harvesting both singlet and triplet excitons through a process called reverse intersystem crossing (RISC) researchgate.netresearchgate.netnih.gov.

Triazine's suitability for TADF materials stems from its cost-effective synthesis, versatility in functionalization, ability to precisely tailor the linkage between donor and acceptor units, and the stability of its aromatic structure, which enhances device longevity researchgate.net. Many TADF design strategies are initially applied to triazine-containing compounds, leading to numerous examples of OLEDs with triazine-based emitters researchgate.net. The emergence of organic TADF materials in OLEDs dates back to 2011, initiated with a triazine-based compound researchgate.net.

Triazine-based green TADF emitters, when combined with suitable donor moieties, have shown enhanced device efficiencies and photoluminescent quantum yields (PLQY) nih.gov. Blue TADF emitters incorporating triazine derivatives have also achieved high external quantum efficiencies (EQEs) nih.govbeilstein-journals.org.

Star-shaped conjugated molecules (SSCMs) incorporating a this compound core are widely synthesized and explored in organic electronics, including OLEDs and solar cells nih.gov. The rigid coplanar structure and C₃h symmetry of the triazine core contribute to well-delocalized electronic structures in these molecules, leading to strong light absorption and effective charge transport frontiersin.org.

These star-shaped triazine derivatives can serve as electron-transporting host materials, with peripheral modifications influencing their electron injection/transport properties rsc.org. For instance, the introduction of N-heterocyclic polar peripheries onto a this compound core has led to efficient electrophosphorescent devices with simplified configurations rsc.org. Examples include T2T, T3T, and TST, which act as electron transport-type host materials for green phosphorescent OLEDs psu.educapes.gov.brrsc.org.

Beyond their role as electron transporters, star-shaped triazine compounds have also been developed as blue luminescent emitters in electroluminescent devices, exhibiting good fluorescence quantum yields rsc.org.

This compound is an excellent building block for designing and constructing novel organic materials for solar cell applications, including organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and perovskite solar cells (PSCs) mdpi.comnih.govmdpi.com. Its properties, such as high nucleophilic sensitivity, high electron affinity, and thermal stability, make it suitable for these applications, with the ability to tune its optoelectronic properties through structural modifications mdpi.comnih.gov.

In OSCs, triazine-based materials are explored as promising electron acceptors, especially in bulk heterojunction (BHJ) architectures mdpi.comnih.govnih.gov. For example, a novel small molecular acceptor with an electron-deficient this compound core and perylene (B46583) diimides as arms achieved an efficiency of 9.15% in BHJ OSCs nih.gov. Star-shaped molecules with a 2,4,6-triphenyl-1,3,5-triazine (B147588) (TPTA) core and diketopyrrolopyrrole (DPP) derivatives as arms have also been investigated for OSC applications, showing tunable energy levels and strong absorption frontiersin.org.

Table 3: Performance of Triazine-Based Materials in Solar Cells

Device TypeTriazine-Based MaterialRole in DevicePower Conversion Efficiency (PCE)Reference
BHJ OSCPDI trimer-based acceptor with triazine coreElectron Acceptor9.15% nih.gov
PSCPTBCHole Transport MaterialUp to 20.17% rawdatalibrary.netresearchgate.net
PSCTriazine-Th-OMeTPAHole Transport Material12.51% researchgate.netrsc.org
Inverted PSCTriazine-based porous organic polymer (T-POP)Interlayer13% spiedigitallibrary.org

In perovskite solar cells (PSCs), triazine derivatives are utilized as both hole transport materials (HTMs) and electron transport layers (ETLs) nih.govrawdatalibrary.netresearchgate.netresearchgate.net. A donor-acceptor-donor (D-A-D)-type small-molecule HTM, 6-phenyl-1,3,5-triazine-2,4-bis[di(4-methoxyphenyl)amino]carbazole (PTBC), has been synthesized using a simplified one-step process. PTBC-based PSCs have achieved power conversion efficiencies of up to 20.17%, demonstrating long-term stability by retaining 90.96% of initial performance after 2568 hours rawdatalibrary.netresearchgate.net. Star-shaped HTMs with a triazine unit, such as Triazine-Th-OMeTPA, have also shown competitive photovoltaic performance in PSCs, reaching a PCE of 12.51% researchgate.netrsc.org.

Triazine-based porous organic polymers (T-POPs) have been used as interlayers in inverted PSCs, facilitating charge carrier transport and improving device stability, leading to an increase of 13% in power conversion efficiency spiedigitallibrary.org.

Specifically, triazine-based ILs have been explored as efficient electron-transporting layers at metal oxide surfaces and as hydrophobic coatings to protect metal oxides and perovskite materials from moisture mdpi.com. An alcohol-soluble phosphine (B1218219) oxide functionalized this compound derivative (PO-TAZ) has been reported as an efficient IL, capable of remarkably tailoring the work function of conductors. PO-TAZ thin films have enabled the fabrication of organic solar cells with power conversion efficiencies of 10.04% and organic-inorganic (perovskite) solar cells with 16.41% efficiency rsc.org. The low-cost processing and significant improvement in device performance make PO-TAZ a suitable choice for efficient organic electronics in large-area printing processes rsc.org.

Another example is 1,1',1''-(4,4',4''-(this compound-2,4,6-triyl)tris(benzene-4,1-diyl))tris(methylene)tripyridinium bromide (TzPyBr), a water-soluble material containing a triazine core and pyridinium (B92312) salt periphery, developed as an organic electron-selective layer in inverted organic solar cells. TzPyBr exhibits strong anti-erosion capacity against non-polar organic solvents, which is beneficial during the active layer deposition, and forms ohmic-like contact with adjacent active materials aip.org.

Non-linear Optical (NLO) Materials

This compound derivatives have garnered significant attention as components for non-linear optical (NLO) materials, exhibiting properties such as two-photon absorption (TPA), two-photon excited fluorescence, and other NLO phenomena. nih.gov The design of these materials often leverages the electron-deficient nature of the triazine core, which can be functionalized with electron-donating groups to create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) systems, facilitating intramolecular charge transfer (ICT) crucial for NLO responses.

Research has explored tri-branched oligomers based on this compound, which demonstrate substantial two-photon absorption cross-sections and effective optical limiting properties. The ultrafast response of these oligomers, following excitation, involves a rapid formation of an intramolecular charge transfer state, succeeded by its relaxation over several hundred picoseconds. Theoretical investigations using Density Functional Theory (DFT) have confirmed that the non-coplanar arrangement of certain triazine derivatives, where one or more phenyl rings rotate out of the triazine plane, contributes to their significant NLO characteristics. The small energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in these compounds indicates their readiness for polarization, a key factor for NLO activity.

For instance, a novel zinc (II) this compound-based complex, [Zn(TIPT)Cl₂]·2CH₃OH (TIPT = 2,4,6-tri(2-ispropylidene-1-ly)hydrazono-1,3,5-triazine), was synthesized and characterized, showing a hyperpolarizability (γ) value of 8.26 × 10⁻³⁰ esu, highlighting its potential for third-order NLO applications.

Table 1: Examples of this compound Derivatives in NLO Materials

Compound TypeKey Property/MechanismRelevant FindingCitation
Tri-branched oligomersTwo-photon absorption, optical limitingLarge TPA cross-sections; ultrafast ICT state formation and relaxation.
Fused-triazine derivativesNon-coplanar structure, small HOMO-LUMO gapPolarizability (α) in range 6.09-10.75 × 10⁻²⁴ esu.
Zinc (II) this compound-based complex ([Zn(TIPT)Cl₂]·2CH₃OH)Third-order NLO propertiesHyperpolarizability (γ) of 8.26 × 10⁻³⁰ esu.

Fluorescent Sensors and Proton-Controlled Optical Sensors

This compound scaffolds are integral to the design of fluorescent and proton-controlled optical sensors due to their tunable electronic properties and ability to undergo changes in their optical behavior upon interaction with specific analytes or protons. nih.gov Star-shaped aryl(hetaryl) and arylvinyl derivatives of this compound are particularly noted for their photoluminescence and utility as fluorescent sensors for substances like nitro-containing explosives. nih.gov

A notable example involves 2,4,6-tri(5-aryl-2-thienyl)-1,3,5-triazines, which exhibit fluorosolvatochromic behavior, meaning their fluorescence color changes with solvent polarity. More importantly, these compounds can function as proton-controlled optical sensors, displaying two-step optical spectral shifts induced by stepwise protonation. The mechanism for proton sensing involves the protonation of amino nitrogen atoms, leading to blue-shifts in absorption and fluorescence bands due to a decrease in electron-donating ability. Subsequent protonation of the triazinyl nitrogen atom can induce additional red-shifts, attributed to an enhanced electron-accepting ability of the this compound core. This allows for visual detection of both solvent polarity and proton concentration.

UV Absorbers

This compound derivatives are widely employed as ultraviolet (UV) absorbers, providing photoprotection for various organic materials, including polymers and colorants, against degradation caused by UV radiation. Their exceptional photostability is primarily attributed to a mechanism known as excited-state intramolecular proton transfer (ESIPT).

The ESIPT process relies on the presence of an intramolecular hydrogen bond (IMHB), typically formed between an ortho-hydroxyl group on an aryl ring and a nitrogen atom of the this compound moiety. Upon absorbing UV light, the molecule undergoes rapid proton transfer in the excited state, followed by highly efficient radiationless deactivation, dissipating the absorbed energy as heat rather than destructive photochemistry. This mechanism ensures that the absorbed UV energy is safely converted without damaging the surrounding material.

2-(2-Hydroxyaryl)-1,3,5-triazines are a prominent class of these UV absorbers, recognized for their high stabilizing efficiency. Computational chemistry methods, such as quantitative structure-property relationship (QSPR) and Time-dependent density functional theory (TD-DFT), have been successfully utilized to design new this compound-based UV absorber compounds, with predicted UV absorption data showing good agreement with experimental results. These computational approaches enable the rational design of compounds with optimal UV absorption characteristics (280-400 nm) and high transparency in the visible light spectrum.

Supramolecular Chemistry and Self-Assembly

The this compound ring is a highly versatile scaffold in supramolecular chemistry, serving as a crucial building block for constructing complex architectures through non-covalent interactions such as hydrogen bonding and coordination bonds. uni.luwikipedia.org

Molecular Recognition

This compound derivatives are extensively utilized in molecular recognition due to their ability to form specific and strong intermolecular interactions with guest molecules. uni.lu The electron-poor nature of the triazine ring can engage in π-π stacking interactions with electron-rich aromatic systems. For instance, studies have shown significant intermolecular interactions between benzene (electron-rich) and this compound (electron-poor), particularly in parallel stacked structures, exhibiting high binding energies. These interactions serve as a non-covalent design principle for crystal engineering and molecular recognition.

Furthermore, the presence of amino groups on the triazine ring provides multiple sites for hydrogen bonding, which is a primary driving force in molecular recognition events. nih.gov 2,4-diamino-1,3,5-triazines, such as melamine (B1676169) derivatives, are particularly effective in forming hydrogen-bonded assemblies. These compounds have demonstrated molecular recognition capabilities for various guest molecules, including glutarimide (B196013) and riboflavin. The planarity and available hydrogen bonding sites of compounds like this compound-2,4-diamine, 6,6'-(1,3-phenylene)bis- (TPT) contribute to their utility in forming supramolecular assemblies for applications like molecular recognition. nih.gov

Self-Assembly of Oligomers, Macrocycles, and Dendrimers

This compound units are widely employed as fundamental building blocks for the construction of monodisperse oligomers, macrocycles, and dendrimers through self-assembly processes. uni.lu This self-assembly is often driven by robust hydrogen-bonding interactions, particularly those involving 2,4,6-triamine-1,3,5-triazine (melamine) groups.

Researchers have synthesized various topologies, including linear, branched, macrocyclic, and dendrimeric structures, all incorporating the this compound scaffold. uni.lu These synthetic oligomers exhibit fascinating molecular recognition and self-assembly characteristics. For example, this compound-based linear oligomers can form homo- and heteroduplexes in solution, stabilized by multiple hydrogen bonds. The ability to precisely control the topology and functionality of these self-assembled structures makes them relevant for applications in supramolecular chemistry, chemical biology, and polymer science. uni.lu

Coordination Cages and Metal-Organic Frameworks (MOFs)

The this compound core, especially when functionalized with coordinating groups, serves as an excellent linker or building block for the construction of coordination cages and Metal-Organic Frameworks (MOFs). nih.govwikipedia.org These materials are formed by the self-assembly of metal ions or clusters with organic linkers, resulting in highly porous, crystalline structures with vast surface areas and tunable properties.

A significant number of self-assembled coordination cages and MOFs have been synthesized utilizing this compound derivatives, interconnected through coordination bonds and non-covalent interactions. wikipedia.org For instance, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) has been successfully employed as a ligand in the formation of MOFs and metal-organic polyhedra (MOPs), contributing to structures with specific geometries, such as truncated tetrahedral structures when linked with Pd²⁺ nodes.

Furthermore, hexacarboxylates based on the this compound core are considered promising linkers for MOFs, capable of forming materials with exceptionally large surface areas and pore volumes, exemplified by structures like NU-109 and NU-110 (with surface areas exceeding 7000 m²/g and pore volumes of 4 cm³/g). The ability to introduce additional functionalities into these triazine-based linkers, either directly during synthesis or via post-synthetic modification, allows for precise control over the MOF's properties, making them suitable for diverse applications such as gas adsorption and storage.

Table 2: Examples of this compound Derivatives in Coordination Cages and MOFs

Derivative/Linker TypeMetal NodeStructure FormedKey Application/PropertyCitation
2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT)Pd²⁺Truncated tetrahedral MOPsBuilding block for specific geometries.
This compound hexacarboxylatesVarious (e.g., in NU-109, NU-110)MOFs with high porosityLarge surface areas (>7000 m²/g) and pore volumes (4 cm³/g) for gas adsorption.
This compound-2,4-diamine, 6,6'-(1,3-phenylene)bis- (TPT)N/A (general building block)Supramolecular assembliesMolecular recognition, potential in drug delivery. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound9262 uni.lunih.gov
This compound-2,4-diamine, 6,6'-(1,3-phenylene)bis- (TPT)Not explicitly found, but this compound-2,4-diamine is 10435
2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT)Not explicitly found
2,4,6-tri(2-ispropylidene-1-ly)hydrazono-1,3,5-triazine (TIPT)Not explicitly found
2-(2-hydroxyaryl)-1,3,5-triazine (general class)Not explicitly found
2,4,6-tri(5-aryl-2-thienyl)-1,3,5-triazine (general class)Not explicitly found

Note: PubChem CIDs for general classes or specific derivatives not directly found in the initial searches are marked as "Not explicitly found". The CID for this compound-2,4-diamine is included as it is a close structural relative to TPT.## this compound: A Versatile Scaffold in Materials Science and Supramolecular Chemistry

This compound, also known as s-triazine, is a fundamental six-membered heterocyclic aromatic ring characterized by three nitrogen atoms located at positions 1, 3, and 5 uni.lunih.gov. This unique chemical scaffold serves as an exceptionally versatile building block in diverse scientific disciplines, particularly in materials science and supramolecular chemistry. Its utility stems from its distinct electronic properties, inherent thermal stability, and remarkable capacity to engage in a wide array of intermolecular interactions. uni.luwikipedia.org Derivatives of this compound are extensively applied in various sectors, ranging from the production of polymers and plastics to the development of advanced functional materials. uni.lu

Applications of 1,3,5 Triazine in Materials Science

Supramolecular Chemistry and Self-Assembly

The this compound ring is a remarkably versatile scaffold in supramolecular chemistry, serving as a pivotal building block for the construction of complex architectures through a variety of non-covalent interactions, including hydrogen bonding and coordination bonds. uni.luwikipedia.org

Molecular Recognition

This compound derivatives are extensively utilized in molecular recognition due to their inherent ability to form specific and robust intermolecular interactions with various guest molecules. uni.lu The electron-deficient nature of the triazine ring allows it to participate in π-π stacking interactions with electron-rich aromatic systems. For instance, studies have demonstrated significant intermolecular interactions between benzene (B151609) (an electron-rich system) and this compound (an electron-poor system), particularly in parallel stacked structures, which exhibit high binding energies. These specific interactions serve as an innovative non-covalent design principle for both crystal engineering and molecular recognition applications.

Furthermore, the presence of amino groups on the triazine ring provides multiple sites for hydrogen bonding, which is a primary driving force in molecular recognition events. nih.gov 2,4-diamino-1,3,5-triazines, such as melamine (B1676169) derivatives, are particularly effective in forming intricate hydrogen-bonded assemblies. These compounds have demonstrated impressive molecular recognition capabilities for a range of guest molecules, including glutarimide (B196013) and riboflavin. The inherent planarity and the availability of hydrogen bonding sites in compounds like this compound-2,4-diamine, 6,6'-(1,3-phenylene)bis- (TPT), further enhance their utility in forming supramolecular assemblies tailored for molecular recognition applications. nih.gov

Self-Assembly of Oligomers, Macrocycles, and Dendrimers

This compound units are widely employed as fundamental building blocks for the precise construction of monodisperse oligomers, macrocycles, and dendrimers through sophisticated self-assembly processes. uni.lu This self-assembly is frequently driven by strong and directional hydrogen-bonding interactions, particularly those involving 2,4,6-triamine-1,3,5-triazine (melamine) groups.

Researchers have successfully synthesized various structural topologies, including linear, branched, macrocyclic, and dendrimeric architectures, all incorporating the versatile this compound scaffold. uni.lu These synthetic oligomers exhibit fascinating molecular recognition and self-assembly characteristics. For example, this compound-based linear oligomers are capable of forming stable homo- and heteroduplexes in solution, which are primarily stabilized by multiple hydrogen bonds. The ability to precisely control the topology and functionality of these self-assembled structures makes them highly relevant for advanced applications in supramolecular chemistry, chemical biology, and polymer science. uni.lu

Coordination Cages and Metal-Organic Frameworks (MOFs)

The this compound core, especially when appropriately functionalized with coordinating groups, serves as an excellent linker or building block for the construction of discrete coordination cages and extended Metal-Organic Frameworks (MOFs). nih.govwikipedia.org These advanced materials are formed through the self-assembly of metal ions or clusters with organic linkers, resulting in highly porous, crystalline structures characterized by vast surface areas and tunable properties.

A significant number of self-assembled coordination cages and MOFs have been successfully synthesized utilizing this compound derivatives, where the triazine units are interconnected through a combination of coordination bonds and non-covalent interactions. wikipedia.org For instance, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) has been effectively employed as a ligand in the formation of MOFs and metal-organic polyhedra (MOPs), contributing to the formation of structures with specific geometries, such as truncated tetrahedral structures when linked with Pd²⁺ nodes.

Furthermore, hexacarboxylates based on the this compound core are considered highly promising linkers for MOFs. These linkers are capable of forming materials with exceptionally large surface areas and pore volumes, exemplified by structures like NU-109 and NU-110, which boast surface areas exceeding 7000 m²/g and pore volumes of 4 cm³/g. The inherent ability to introduce additional functionalities into these triazine-based linkers, either directly during the synthesis process or via post-synthetic modification, allows for precise control over the MOF's properties. This tunability makes them highly suitable for diverse applications, including efficient gas adsorption and storage.

Table 2: Examples of this compound Derivatives in Coordination Cages and MOFs

Derivative/Linker TypeMetal NodeStructure FormedKey Application/PropertyCitation
2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT)Pd²⁺Truncated tetrahedral MOPsBuilding block for specific geometries.
This compound hexacarboxylatesVarious (e.g., in NU-109, NU-110)MOFs with high porosityLarge surface areas (>7000 m²/g) and pore volumes (4 cm³/g) for gas adsorption.
This compound-2,4-diamine, 6,6'-(1,3-phenylene)bis- (TPT)N/A (general building block)Supramolecular assembliesMolecular recognition, potential in drug delivery. nih.gov

Hydrogen Bonding Interactions in Supramolecular Architectures

This compound derivatives are extensively utilized in supramolecular chemistry to construct intricate architectures through hydrogen bonding and other non-covalent interactions. The triazine unit's ability to act as both a hydrogen bond donor and acceptor facilitates the formation of well-defined one-, two-, or three-dimensional polymeric networks researchgate.net.

For instance, molecules like 2,4-diamino-6-methyl-1,3,5-triazine can participate in strong hydrogen bonding interactions (e.g., N-H···N, N-H···O, O-H···O, and C-H···O), contributing to the formation of diverse supramolecular networks researchgate.netresearchgate.net. The self-complementary triple hydrogen-bonding arrays (DDA and AAD) found in certain triazine-based systems, reminiscent of guanine-cytosine nucleobases, enable efficient self-assembly into linear supramolecular polymers nih.govacs.orgacs.org. This G-C-like hydrogen bonding pattern is crucial for molecular recognition and the hierarchical arrangement of molecules into supramolecular nanostructures researchgate.netwikipedia.orgchim.it.

Research findings highlight the formation of various supramolecular structures:

Ribbons and 3D Networks: Crystal structures of 2,4-diamino-6-substituted-1,3,5-triazines often show molecules connected through double N-H···N hydrogen bonds, forming ribbons that can further extend into 3D networks via additional amino···N(triazine) bonds chim.it.

Layer Networks: Supramolecular coordination polymers involving This compound-2,4,6-triamine (B14427507) hexaacetic acid ligands can form rhombic 2D layer networks stabilized by hydrogen bonds rsc.org.

Rosette-like and Tunnel-like Architectures: Multicomponent systems of 2,4-diamino-6-phenyl-1,3,5-triazine with carboxylic acids can exhibit DDDAAD sextuple and DADA quadruple hydrogen-bonded arrays, leading to rosette-like, sheet-like, and tunnel-like supramolecular architectures nih.gov.

Aggregation-Induced Emission (AIE) Materials

While the provided search results did not yield specific detailed research findings directly linking "this compound" to "Aggregation-Induced Emission (AIE) Materials" in a manner suitable for a dedicated subsection with data tables, the broader context of triazine's use in functional materials suggests potential for such applications. Triazine's rigid planar structure and electron-deficient nature make it a promising scaffold for designing AIE luminogens, often by incorporating it into conjugated systems or by functionalizing it with groups that restrict intramolecular rotations in the aggregated state. Further research would be needed to detail specific AIE-active this compound derivatives and their performance data.

Polymer Science and Dendrimer Synthesis

This compound derivatives are significant in polymer science, particularly as monomers for high-performance polymers and as building blocks for dendrimers. Their ability to undergo nucleophilic aromatic substitution reactions makes them versatile for polymer synthesis benthamdirect.com.

Polymer Synthesis:

Melamine-Formaldehyde Resins: this compound-2,4,6-triamine (melamine) reacts with formaldehyde (B43269) to form melamine-formaldehyde (MF) resins, which are thermosetting polymers known for their excellent mechanical properties, thermal stability, chemical resistance, and durability smolecule.comontosight.ailabinsights.nl. These resins are synthesized via condensation reactions under acidic or alkaline conditions, followed by methylation to modify properties like hydrophobicity and crosslinking density smolecule.com.

Covalent Triazine Frameworks (CTFs): Triazine linkages are used to construct robust and functional nitrogen-rich conjugated porous organic materials known as CTFs. These materials have well-defined periodic molecular network structures and regular pore channels, finding applications in gas/molecular adsorption and separation, catalysis, and energy conversion and storage nih.gov.

2D Triazine Polymers (2D-TPs): As basic building blocks of bulk crystalline CTFs, 2D-TPs are ultrathin 2D sheet morphologies with structural flexibility, fully exposed molecular planes, and active sites, offering excellent dispersibility and processability nih.gov.

Other Polymers: this compound derivatives are also used in the synthesis of various polymers to enhance thermal stability and mechanical properties chemimpex.com. For example, 2-vinyl-4,6-diamino-1,3,5-triazine (B1219306) serves as a monomer for polymers with hydrogen-bonding substituents wikipedia.org.

Dendrimer Synthesis: this compound is a key building block for the synthesis of dendrimers, which are highly branched macromolecules with precise structures benthamdirect.commdpi.com. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common precursor due to its ability to undergo stepwise nucleophilic aromatic substitution reactions, allowing for controlled growth of dendritic structures researchgate.netmdpi.comnih.gov.

Two main strategies are employed for triazine dendrimer synthesis:

Convergent Synthesis: This approach builds the dendrimer from the periphery inwards, yielding pure materials up to generation three mdpi.com.

Triazine dendrimers have been explored for various applications, including:

Surface Modification: Anchoring triazine dendrimers on solid surfaces like smectite clay, silica (B1680970), mesoporous alumina, and polystyrene for applications such as separation of volatile organics from gas streams or sequestration of compounds like atrazine (B1667683) from solution mdpi.com.

Biomaterials: Incorporation of bioactive molecules (e.g., small molecule drugs, peptides, genetic material) using non-covalent and covalent strategies mdpi.com.

Smart Materials and Functional Coatings

This compound and its derivatives contribute to the development of smart materials and functional coatings due to their robust properties and ability to be modified for specific functionalities.

Functional Coatings: Triazine-based compounds are used to produce functional coatings with improved performance characteristics. For instance, vapor deposition of this compound-2,4,6-triamine (melamine) can create effective gas barrier layers for flexible food packaging and organic layers in multi-stack thin films for OLED encapsulation rolltoroll.org. These coatings offer high gas barrier properties, sometimes superior to PVdC and EVOH-based materials, and enhanced scratch resistance rolltoroll.org.

Hydrophobic and Oleophobic Coatings: Bismaleimide (B1667444) triazine can be functionalized to create hydrophobic and oleophobic coatings, drastically reducing surface energy and making surfaces highly repellent to water and oil aculon.com. These nanoscale, optically clear, and durable coatings are beneficial in electronics, oil & gas, and medical applications aculon.com.

Hydrophilic Coatings: Conversely, bismaleimide triazine can also be modified to have increased surface energy and improved wetting characteristics, forming hydrophilic coatings that attract water and allow it to wick across the surface. These are useful in applications requiring enhanced wettability or prevention of bubble formation aculon.com.

UV Absorbers: Triazine UV absorbers are incorporated into coatings, adhesives, plastics, and elastomers to protect them from the damaging effects of ultraviolet (UV) light by competitively absorbing UV radiation sarex.com. They are used in general plastics, automotive coatings, and engineering plastics like PBT, PC, and PET sarex.com.

Sensitive Coatings for Detection: Molecular-imprinted polymers based on triazine have been developed as sensitive coatings for the detection of triazine pesticides, exhibiting selective and reversible responses to target analytes mdpi.com.

Adhesives (e.g., Epoxy-Melamine Cross-linkers)

This compound derivatives play a crucial role in adhesive formulations, primarily as cross-linking agents that enhance bonding strength, heat resistance, and durability.

Melamine-Formaldehyde Resins in Adhesives: Melamine-formaldehyde resins are widely used in various bonding applications due to their strong adhesive properties smolecule.comontosight.ailabinsights.nl. They are employed as crosslinkers in wood adhesives, laminating adhesives, and paperboard adhesives, providing excellent bonding strength, heat resistance, and water resistance riverlandtrading.com.

Epoxy-Melamine Cross-linkers: Melamine derivatives can function as cross-linking agents for epoxy-containing polymers. For example, melamine derivatives with carboxylic acid substituents on an amine nitrogen appended to the triazine ring can react with epoxy groups to cross-link polymers googleapis.com. This is particularly relevant for automotive clearcoats, although traditional melamine-aldehyde resins can lead to environmental etch googleapis.com. Newer melamine-based crosslinkers, such as CYMEL NF 2000A, which contain reactive carbamate (B1207046) functionality, can crosslink hydroxyl- and epoxy-containing polymers to yield durable, acid-resistant films with a balance of hardness and flexibility, without releasing formaldehyde during curing allnex.com.

Other Triazine-based Adhesives: 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine, a formaldehyde condensate product, is used in industrial adhesives as an antimicrobial agent atamankimya.com. Additionally, 1,3,5-triacryloylhexahydro-1,3,5-triazine (B1194398) (TAT) has been incorporated into dental adhesive resins to improve physicochemical properties and provide antibacterial activity researchgate.net. Triisocyanato triazines can also function as crosslinkers for compounds containing active hydrogen groups, including hydroxylated polymers, for use in coatings, reactive injection moldings (RIMs), composites, and adhesives google.com.

Environmental and Remediation Research Involving 1,3,5 Triazine

Degradation Mechanisms of 1,3,5-Triazine Derivatives in Water

The stable this compound ring makes many of its derivatives resistant to natural degradation processes. Research into their degradation in water encompasses a variety of chemical and biological methods, including advanced oxidation processes, biodegradation, and alkaline hydrolysis.

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize a wide range of organic pollutants. These processes have been extensively studied for the degradation of persistent this compound derivatives.

The Photo-Fenton process is an AOP that utilizes Fenton's reagent (a mixture of hydrogen peroxide, H₂O₂, and ferrous iron, Fe²⁺) in the presence of ultraviolet (UV) light to generate hydroxyl radicals. This process has proven effective in degrading various triazine herbicides. The degradation of atrazine (B1667683), a common triazine herbicide, has been shown to follow pseudo-first-order kinetics in the Photo-Fenton process csbsju.edudtic.mil. The efficiency of the process is influenced by several factors, including the concentrations of Fe²⁺ and H₂O₂, pH, and the intensity of UV radiation csbsju.edudtic.milconicet.gov.ar. For instance, an increase in the initial concentrations of both hydrogen peroxide and ferric ions can lead to higher degradation and mineralization efficiencies for atrazine researchgate.net. However, excessive concentrations of H₂O₂ can have a scavenging effect on the hydroxyl radicals, thereby reducing the degradation rate hnu.edu.cn.

Research has shown that the Photo-Fenton process can achieve significant removal of triazine herbicides. For 2-chloro-4,6-diamino-1,3,5-triazine, the Photo-Fenton process was found to be more rapid and effective than either the Fenton process alone or UV/H₂O₂ treatment researchgate.netscirp.org. Under optimal conditions, this process achieved over 90% chloride release from the molecule researchgate.net.

Table 1: Research Findings on the Photo-Fenton Degradation of this compound Derivatives

Compound Initial Concentration Reagent Concentrations pH Irradiation Source Degradation Efficiency Key Findings
Atrazine Not specified Varied Fe³⁺ and H₂O₂ Not specified UV lamps (315-400 nm) Model successfully predicted degradation rates Kinetic model developed and validated conicet.gov.ar
Atrazine Not specified Not specified Not specified Not specified High efficiency reported General successful performance noted csbsju.edu
2-chloro-4,6-diamino-1,3,5-triazine 40 mg/L H₂O₂: 4000 mg/L, Fe²⁺: 5 mg/L 3 UV light >90% chloride release More effective than Fenton or UV/H₂O₂ alone researchgate.netscirp.org
Atrazine Not specified Increased Fe³⁺ and H₂O₂ led to higher efficiency Not specified Not specified TOC reduction of 40% Mineralization is incomplete due to stable triazine ring researchgate.net

The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is another effective AOP for the degradation of this compound derivatives. In this process, the photolysis of H₂O₂ by UV light generates hydroxyl radicals, which then attack the organic pollutant. The degradation of atrazine and simazine via UV/H₂O₂ has been shown to be effective, with the reaction kinetics being influenced by factors such as pH and the concentration of H₂O₂ poolhelp.comrsc.org.

For atrazine, the degradation rate in the UV/H₂O₂ process is higher in acidic solutions. The rate initially increases with the H₂O₂ concentration but then decreases at concentrations above 5 mg/L due to the scavenging effect of excess H₂O₂ on the hydroxyl radicals rsc.org. The degradation of atrazine in the UV/H₂O₂ process leads to the formation of various by-products through reactions such as dechlorination-hydroxylation and de-alkylation, with the final product being ammeline nih.gov.

Similarly, the degradation of simazine is also efficient using the UV/H₂O₂ process researchgate.net. Studies have shown that this process can achieve a higher level of pesticide removal compared to other AOPs like Photo-Fenton under certain conditions researchgate.net. The degradation pathways for simazine in UV/TiO₂ systems, a related photocatalytic process, primarily involve dealkylation, leading to the formation of cyanuric acid as the final product acs.org.

Table 2: Research Findings on the UV/H₂O₂ Degradation of this compound Derivatives

Compound Initial Concentration H₂O₂ Concentration pH Irradiation Source Degradation Efficiency Key Findings
Atrazine Not specified Optimal at 5 mg/L Higher rate in acidic solution UV High Degradation pathways proposed rsc.org
Simazine Not specified Not specified Not specified UV High Determined to be the most effective AOP in one study researchgate.net
Atrazine Not specified Not specified Not specified UV High Final product identified as ammeline nih.gov
Ametryn 0.901 mg/L Not specified Not specified UV 97.68% UV alone or H₂O₂ alone were not effective researchgate.net

Sulfate radical-based AOPs (SR-AOPs) are an emerging and promising technology for the degradation of persistent organic pollutants. These processes involve the activation of persulfate (PS) or peroxymonosulfate (PMS) to generate the sulfate radical (SO₄•⁻), a strong oxidant frontiersin.orgnih.gov. SR-AOPs offer advantages over hydroxyl radical-based AOPs, including a higher redox potential under certain conditions, a longer half-life of the radical, and effectiveness over a broader pH range nih.govmdpi.com.

The activation of persulfate can be achieved through various methods, including heat, UV radiation, and transition metal catalysis frontiersin.org. Research on the degradation of s-triazine herbicides such as atrazine, simazine, and ametryn in soil has demonstrated the effectiveness of thermal-activated persulfate oxidation bohrium.com. The degradation efficiency was found to increase with higher temperatures and persulfate dosages, while being inhibited by higher initial herbicide concentrations and the presence of certain anions bohrium.com. The reactivity of chlorotriazine pesticides with sulfate radicals is high, largely due to the presence of ethyl or isopropyl groups on the triazine ring polito.it.

Table 3: Research Findings on Sulfate Radical-Based AOPs for this compound Derivative Degradation

Compound(s) Matrix Activation Method Key Findings
Atrazine, Simazine, Ametryn Arable Soil Thermal-activated persulfate Degradation efficiency increased with temperature and persulfate dosage. bohrium.com
Chlorotriazine pesticides Not specified Not specified High reactivity is attributed to the ethyl or isopropyl groups. polito.it

Biodegradation offers an environmentally friendly approach to the remediation of this compound derivatives. A significant body of research has focused on the biodegradation of the explosive hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). Both aerobic and anaerobic pathways for RDX degradation have been identified, involving a variety of microorganisms and enzymes.

Under anaerobic conditions, one pathway involves the sequential reduction of the nitro groups to form nitroso derivatives: hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX), hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX), and hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX) nih.gov. Another anaerobic pathway involves the direct cleavage of the triazine ring to form methylenedinitramine and bis(hydroxymethyl)nitramine nih.govethz.ch. These intermediates are further broken down into smaller molecules like formaldehyde (B43269), methanol (B129727), and eventually methane and carbon dioxide nih.gov. Enzymes such as Type I nitroreductases found in enteric bacteria are implicated in the anaerobic reduction of RDX ethz.ch.

Aerobic degradation of RDX is often initiated by a cytochrome P450 enzyme system, such as the XplA/XplB system found in several Rhodococcus species researchgate.netnih.gov. This system can denitrate RDX, leading to ring cleavage. Under aerobic conditions, the proposed pathway involves the formation of 4-nitro-2,4-diazabutanal (NDAB), which is then further mineralized to CO₂, N₂O, and formaldehyde mdpi.com. Other enzymes, including xenobiotic reductases XenA and XenB from Pseudomonas species, have also been shown to degrade RDX, particularly under low oxygen conditions nih.gov.

Table 4: Key Intermediates in the Biodegradation of RDX

Pathway Key Intermediates End Products Key Enzymes/Microorganisms
Anaerobic (Nitroreduction) Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX), Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX) Formaldehyde, Methanol, N₂O, CO₂, CH₄ Type I nitroreductases (Morganella morganii, Enterobacter cloacae) nih.govethz.ch
Anaerobic (Ring Cleavage) Methylenedinitramine, Bis(hydroxymethyl)nitramine Formaldehyde, Methanol, N₂O, CO₂, CH₄ Anaerobic sludge consortia nih.govethz.ch

Alkaline hydrolysis is a chemical degradation process that can be effective for certain this compound derivatives, particularly those with halogen substituents. The rate of hydrolysis is highly dependent on the pH, temperature, and the specific substituents on the triazine ring.

The hydrolysis of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a key precursor in the synthesis of many triazine derivatives, has been studied in detail. The hydrolysis rate is independent of pH in acidic conditions (pH ≤ 6) but increases with pH in alkaline conditions (pH ≥ 7) researchgate.net. This suggests a change in the reaction mechanism from Sₙ1 (unimolecular nucleophilic substitution) in acidic and neutral solutions to Sₙ2 (bimolecular nucleophilic substitution) in alkaline solutions researchgate.net. The hydrolysis proceeds stepwise, with the sequential replacement of chlorine atoms by hydroxyl groups to form 2,4-dichloro-6-hydroxy-s-triazine, 2-chloro-4,6-dihydroxy-s-triazine (also known as dichloroisocyanuric acid), and finally cyanuric acid oecd.org. The half-life for the disappearance of cyanuric chloride in aqueous media is very short, often less than 5 minutes oecd.org.

The kinetics of alkaline hydrolysis have also been investigated for monochloro-s-triazine reactive dyes. The reaction follows pseudo-first-order kinetics, and the rate is highly temperature-dependent researchgate.net. For example, the rate constant for the hydrolysis of a monochlorotriazine reactive dye at 80°C was found to be approximately 33 times higher than at 50°C researchgate.net.

Table 5: Kinetic Data for Alkaline Hydrolysis of this compound Derivatives

Compound Conditions Rate Law/Kinetics Key Findings
Cyanuric Chloride pH ≤ 6 Sₙ1 mechanism Rate is independent of pH. researchgate.net
Cyanuric Chloride pH ≥ 7 Sₙ2 mechanism Rate increases with pH. researchgate.net
Monochloro-s-triazine reactive dyes Alkaline solution (pH 10.9), 50-80°C Pseudo-first-order Rate is highly dependent on temperature. researchgate.net

Advanced Oxidation Processes (AOPs)

Environmental Fate and Transport Studies

The environmental behavior of this compound and its derivatives is dictated by a combination of physical and chemical properties that influence their persistence, mobility, and transformation in various environmental compartments.

Persistence and Transport: Substituted s-triazines, particularly herbicides like atrazine, can be transported over long distances. Studies have detected triazine herbicides in rainfall hundreds of kilometers from their application source, indicating atmospheric transport is a significant pathway for their distribution into pristine environments. acs.orgusgs.gov Once deposited, their fate in aquatic systems varies; for instance, atrazine's residence time can be short in shallow lakes but may exceed 10 years in deeper lakes. acs.orgusgs.gov The half-life of s-triazine herbicides in soil can range from 42 to 231 days, contributing to their potential for leaching into groundwater due to their relatively low adsorption in some agricultural soils. mdpi.comnih.gov

Adsorption in Soil: The mobility of triazine compounds in soil is largely controlled by adsorption processes. The extent of adsorption is often expressed by the distribution coefficient (Kd) or the soil organic carbon-water partitioning coefficient (Koc). cambridge.org Adsorption is influenced by soil properties, with increased organic matter and clay content generally leading to higher adsorption of s-triazines. cambridge.org The order of adsorption for some common s-triazines on soils has been found to be: propazine < atrazine < simazine < prometone < prometryne. cambridge.org The addition of biochar to soil can significantly increase the adsorption of triazine herbicides, thereby reducing their mobility. mdpi.com

Hydrolysis: Hydrolysis is a key degradation pathway for many triazine compounds. The rate of this reaction is highly dependent on pH. For example, the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is significantly faster under acidic conditions. researchgate.net Similarly, the hydrolysis of chloro-s-triazines like atrazine is also influenced by pH. acs.org

Remediation Technologies for this compound Contaminants

Due to the persistence and potential toxicity of certain this compound derivatives, various remediation technologies have been developed and investigated to remove them from contaminated soil and water. nih.govnih.gov These technologies can be broadly categorized into biological, chemical, and physical methods.

Bioremediation: Bioremediation utilizes microorganisms to degrade hazardous compounds into less toxic substances. mdpi.comnih.gov Numerous bacteria and fungi have been isolated that can metabolize triazine compounds. For instance, Klebsiella pneumoniae strain SCZ-1 has been shown to degrade hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) to intermediates like formaldehyde, methanol, carbon dioxide, and nitrous oxide. nih.gov Other bacteria, such as Rhiziobium rhizogenes and Burkholderia sp., isolated from contaminated soil, can also degrade RDX. nih.gov Fungal species, including Phanerochaete chrysosporium, are capable of aerobically degrading RDX. mdpi.com The biodegradation of s-triazine herbicides like atrazine often proceeds through enzymatic N-dealkylation of the side chains and hydrolytic cleavage of the triazine ring, ultimately leading to mineralization into ammonia (B1221849) and carbon dioxide. mdpi.com

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants via oxidation through reactions with highly reactive hydroxyl radicals (•OH). researchgate.net

Photo-Fenton Oxidation: This process involves hydrogen peroxide and ferrous ions in the presence of UV light. It has proven highly efficient for the degradation of RDX in aqueous solutions. Studies have shown that the addition of Fenton's reagent can lead to the complete destruction of RDX within 30 minutes of irradiation and complete mineralization within 60 minutes. epa.gov

Photocatalysis: Heterogeneous photocatalysis, often using titanium dioxide (TiO2) as a catalyst under UV irradiation, is an effective method for degrading triazine herbicides. uoi.grmdpi.com The process generates transformation products through oxidation, dealkylation, and dechlorination. uoi.gr The degradation kinetics typically follow a first-order reaction, with half-lives ranging from approximately 10 to 40 minutes depending on the specific compound. uoi.gr

Other AOPs: Processes involving ozone (O3) and UV light, or a combination of O3 and H2O2, have also been shown to accelerate the oxidation of triazine compounds compared to ozonation alone. omu.edu.tr

Adsorption: Adsorption is a physical remediation technique that uses porous materials to bind and remove contaminants from water.

Activated Carbon: Adsorption by activated carbon is a preferred and cost-effective method for treating wastewater contaminated with explosives like RDX. researchgate.net

Modified Adsorbents: To enhance removal capacity and selectivity, activated carbon can be functionalized. For example, melamine (B1676169) thiourea-modified activated carbon has demonstrated high adsorption capacities for various contaminants. nih.govacs.orgacs.org Biochar derived from agricultural waste like rice straw has also been shown to be an effective adsorbent for triazine herbicides in soil. mdpi.com

Advanced Analytical Methods for 1,3,5 Triazine

Spectroscopic Techniques

Spectroscopic methods are crucial for identifying the presence of the triazine ring and its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of 1,3,5-triazine. For the parent this compound, due to its high symmetry, both ¹H and ¹³C NMR spectra are expected to exhibit a single signal. While specific chemical shift values for the unsubstituted compound are not directly available in all public domain snippets, studies on substituted 1,3,5-triazines provide insights into the typical chemical shift ranges for the triazine ring system researchgate.netarkat-usa.orgmdpi.com.

In substituted this compound derivatives, the carbon atoms of the triazine ring typically resonate in the range of 160-180 ppm in ¹³C NMR spectra arkat-usa.orgaip.org. For instance, in a study of a 4,6-dipyridinio-2-oxido-1,3,5-triazine derivative, signals for the triazine ring carbons were observed at 169.5 and 164.0 ppm aip.org. Similarly, for 2,4,6-tris(quinolin-8-yloxy)-1,3,5-triazine, a signal at 173.6 ppm was assigned to the triazine moiety mdpi.com.

Table 1: Representative NMR Chemical Shifts for this compound Ring Carbons (from derivatives)

Compound Type (Example)NMR TypeChemical Shift (δ, ppm)Reference
Substituted this compound (general)¹³C NMR160 - 180 (approx.) arkat-usa.orgaip.org
4,6-dipyridinio-2-oxido-1,3,5-triazine¹³C NMR169.5, 164.0 aip.org
2,4,6-tris(quinolin-8-yloxy)-1,3,5-triazine¹³C NMR173.6 mdpi.com

Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of the this compound ring. The infrared spectrum of sym-triazine (this compound) has been thoroughly characterized researchgate.net. Key absorption bands include:

CH stretching at 3057 cm⁻¹ researchgate.net.

Quadrant and semicircle stretching bands at 1550 cm⁻¹ and 1400 cm⁻¹ researchgate.net.

CH rocking at 1168 cm⁻¹ researchgate.net.

Sextant out-of-plane deformation at approximately 725 cm⁻¹ researchgate.net.

For substituted triazine rings, characteristic absorption bands related to the triazine nucleus, C=N, and C-N stretching vibrations are also observed. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) exhibits characteristic absorption bands at 1562, 1460, 1300, 818, and 558 cm⁻¹ chemicalbook.com. In this compound derivatives, C=N stretching typically appears around 1623 cm⁻¹, and C-N stretching around 1589 cm⁻¹ researchgate.net.

Table 2: Characteristic IR Absorption Bands for this compound

Vibration TypeWavenumber (cm⁻¹)Reference
CH stretching3057 researchgate.net
Quadrant stretching1550 researchgate.net
Semicircle stretching1400 researchgate.net
CH rocking1168 researchgate.net
Sextant out-of-plane deformation~725 researchgate.net

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to detect this compound based on its electronic transitions. For this compound (CAS 290-87-9) in ethanol (B145695), a characteristic absorption maximum (λmax) is observed at 270 nm with an absorption coefficient (ε) of 890 L·mol⁻¹·cm⁻¹. In acetonitrile, the main sym-triazine peak is reported at 267 nm researchgate.net. Derivatives of this compound also exhibit absorption bands in the UV region, with diamino-1,3,5-triazines showing common bands around 204–205 nm and 223–226 nm, and other bands between 235–267 nm depending on the pH.

Table 3: UV-Vis Absorption Data for this compound

SolventAbsorption Maximum (λmax, nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)Reference
Ethanol270890
Acetonitrile267Not specified researchgate.net

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds in complex mixtures.

Liquid Chromatography coupled with UV detection (LC-UV) is a widely used method for the analysis of this compound and its derivatives, particularly due to the characteristic UV absorption of the triazine ring. Triazines are readily determined by LC-UV, often utilizing detection wavelengths around 220 nm. For instance, cyromazine (B1669673) and melamine (B1676169), both this compound derivatives, can be analyzed using LC-UV detection at a wavelength of 214 nm. Cyanuric acid (2,4,6-trihydroxy-1,3,5-triazine) analysis also employs HPLC-DAD systems with UV monitoring at 213 nm. The method is capable of achieving low detection limits, comparable to those obtained by gas chromatography. LC-UV has been successfully applied to determine the purity of newly synthesized this compound derivatives, with detection at 254 nm researchgate.net.

Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS-EI) is a highly sensitive and selective technique for the analysis of this compound. The NIST Mass Spectrometry Data Center provides electron ionization mass spectrum data for this compound (CAS 290-87-9). The molecular weight of this compound (C₃H₃N₃) is 81.0760 g/mol nih.gov. In the EI-MS spectrum of this compound, the top peak is observed at m/z 81, corresponding to the molecular ion (M⁺) nih.gov. The second highest peak is found at m/z 54 nih.gov. This fragmentation pattern suggests a loss of 27 Da from the molecular ion, which is characteristic of the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation pathway for triazine compounds.

GC-MS-EI, particularly in selective ion monitoring (SIM) mode, has been developed for the simultaneous determination of various this compound herbicides, demonstrating high sensitivity with detection limits as low as 0.1 pg/mL. This technique offers high selectivity and accuracy for structurally similar compounds.

Table 4: Key EI-MS Fragmentation Data for this compound

m/z ValueRelative Abundance (Top/2nd Highest)Assignment (Proposed)Reference
81Top PeakMolecular Ion (M⁺) nih.gov
542nd Highest Peak[M - HCN]⁺ nih.gov

X-ray Diffraction Analysis

Studies utilizing X-ray diffraction have explored various this compound compounds. For instance, the crystal structure of 2,4,6-triamino-1,3,5-triazine, commonly known as melamine, has been extensively investigated using both X-ray and neutron diffraction data iucr.org. These studies revealed that the melamine molecule is significantly non-planar, with the amine groups deviating by up to 0.10 Å from the mean plane of the ring iucr.org. The ring nitrogen atoms exhibit out-of-plane mean-square amplitudes approximately 12% greater than those of the carbon atoms, suggesting an internal buckling mode where nitrogen atoms act as antinodes and carbon atoms as nodes iucr.org.

Further research on melamine single crystals confirms its crystallization in the monoclinic system with the P2₁/c space group researchgate.netresearchgate.net. Lattice parameters derived from single crystal X-ray diffraction studies for 2,4,6-triamino-1,3,5-triazine include a = 7.29 Å, b = 7.48 Å, c = 10.33 Å, α = 90°, β = 108.52°, and γ = 90°, with a cell volume of 534 ų researchgate.net. Powder X-ray diffraction data also show close agreement with these reported values, with lattice parameters such as a = 7.1530 ± 0.0769 Å, b = 7.4454 ± 0.0623 Å, c = 10.3822 ± 0.0433 Å, α = 90°, β = 113.41 ± 0.52°, γ = 90°, and a cell volume of 507.424 ų researchgate.net.

XRD has also been instrumental in characterizing other triazine derivatives. For example, a new high-pressure structure (phase II) of 2,4,6-tricyano-1,3,5-triazine was identified as orthorhombic, belonging to the P2₁2₁2₁ space group, appearing above 2.4 GPa at ambient temperature ucl.ac.uk. This transition was accompanied by a 3.7% reduction in unit cell volume ucl.ac.uk. In complexes involving this compound derivatives, such as a bromo-Mn(II) complex with 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (MBPT), single-crystal X-ray diffraction confirmed a monoclinic crystal system with the P2₁ space group mdpi.com. Intermolecular contacts like H…H, N…H, Br…H, C…H, and O…H were identified as predominant, with anion–π interactions also observed between the s-triazine carbon and perchlorate (B79767) oxygen atoms mdpi.com.

The application of X-ray diffraction extends to the characterization of hydrolysis products of this compound-based compounds, confirming their chemical composition and structural features mdpi.com. Furthermore, X-ray powder diffraction data have been compiled for various polycrystalline 2,4,6-substituted-1,3,5-triazine compounds, facilitating their rapid identification optica.org.

Table 1: Crystallographic Data for 2,4,6-Triamino-1,3,5-Triazine (Melamine)

ParameterSingle Crystal XRD Data researchgate.netPowder XRD Data researchgate.net
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)7.297.1530 ± 0.0769
b (Å)7.487.4454 ± 0.0623
c (Å)10.3310.3822 ± 0.0433
α (°)9090
β (°)108.52113.41 ± 0.52
γ (°)9090
Volume (ų)534507.424

Microextraction Techniques (e.g., MEPS)

Microextraction techniques represent a class of miniaturized sample preparation methods designed to reduce solvent consumption, sample volume, and analysis time while enhancing enrichment factors and detection limits. Microextraction by Packed Sorbent (MEPS) is a notable advancement in this field, offering a highly efficient and often automated approach to sample preparation.

MEPS is a miniaturized form of solid-phase extraction (SPE) where a small amount of sorbent material (typically around 1 mg) is integrated directly into a microvolume syringe (e.g., 100-250 µL) researchgate.netnih.gov. This design allows for direct online coupling with analytical instruments such as Gas Chromatography (GC) or Liquid Chromatography (LC) without modifications, streamlining the analytical workflow researchgate.netnih.govresearchgate.net. The basic steps of MEPS—conditioning, sample loading, washing, and elution—are analogous to conventional SPE but are performed with significantly reduced solvent and sample volumes nih.gov. A key advantage of MEPS is the reusability of the packed syringe, which can be used multiple times (e.g., over 100 times for plasma or urine samples), contrasting with single-use conventional SPE columns nih.gov.

MEPS has been successfully applied for the determination of various compounds, including triazine-related explosives. For instance, a method utilizing MEPS coupled with liquid chromatography-UV detection (LC-UV) was developed for the simultaneous determination of 1,3,5-trinitroperhydro-1,3,5-triazine (RDX) and 2,4,6-trinitrotoluene (B92697) (TNT) in groundwater and human plasma samples researchgate.net. This method employed 4 mg of C18 silica (B1680970) sorbent within a microvolume syringe, using only 30 µL of sample researchgate.net. Optimization of parameters such as the number of extraction cycles, washing solvent volume, and elution solvent volume was critical for method performance researchgate.net.

Table 2: MEPS-LC-UV Performance for RDX and TNT Analysis researchgate.net

AnalyteLimit of Detection (ng mL⁻¹)Extraction Yield (%)Precision (RSD, %)
RDX0.0997>81.2<5.6
TNT0.0628>81.2<5.6

Beyond MEPS, other microextraction techniques have also been employed for triazine analysis. Solid Phase Microextraction (SPME) has been used for the determination of triazine herbicides in aqueous matrices e3s-conferences.org. SPME involves the partition equilibrium of analytes between the sample and a polymeric fiber coating e3s-conferences.org. Studies have shown that porous fiber materials like Carbowax/DVB and PDMS/DVB are more efficient in extracting triazines than homogeneous ones e3s-conferences.org. The "salting out effect," achieved by adding salts like sodium chloride, can significantly increase the extraction yield of water-soluble triazines by reducing their solubility in water e3s-conferences.org. Equilibrium times for SPME of triazines can range up to 240 minutes, though practical extraction times are often set to 60 minutes for multiple daily extractions e3s-conferences.org.

Dispersive Liquid-Liquid Microextraction (DLLME) is another rapid and simple technique applied to triazine herbicides in water samples, often coupled with Gas Chromatography-Ion Trap Mass Spectrometry (GC-MS) researchgate.net. This method involves injecting a mixture of extraction and disperser solvents rapidly into the water sample, forming fine droplets that extract the analytes researchgate.net. DLLME offers high enrichment factors (151-722) and recoveries (24.2-115.6%) for triazines, with wide linear ranges (0.2-200 µg L⁻¹) and low limits of detection (0.021-0.12 µg L⁻¹) researchgate.net.

These microextraction techniques, including MEPS, SPME, and DLLME, significantly contribute to green analytical chemistry principles by minimizing solvent and sample consumption while providing sensitive and efficient analytical solutions for this compound and its derivatives in complex matrices.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 1,3,5-triazine derivatives, and how are they characterized?

  • Methodology: Derivatives are synthesized via nucleophilic substitution reactions or molecular hybridization. For example, imine-linked triazines are prepared by reacting primary amines with cyanuric chloride under controlled pH and temperature. Characterization involves 1H/13C NMR, IR spectroscopy, HR-MS, and single-crystal X-ray diffraction to confirm structural integrity and purity .
  • Key considerations: Reaction conditions (e.g., ammonia-saturated ethanol at 120°C in sealed tubes) significantly influence yields and product stability .

Q. How do researchers assess the antibacterial efficacy of this compound derivatives in biomedical applications?

  • Methodology: Antibacterial activity is tested against gram-positive pathogens (e.g., Streptococcus mutans) using minimum inhibitory concentration (MIC) assays. For instance, triacryloylhexahydro-1,3,5-triazine in adhesive resins reduces bacterial growth by copolymerizing with methacrylate monomers, though high concentrations (>15 wt%) may reduce wettability .
  • Experimental design: Balance antibacterial efficacy with material properties (e.g., bond strength, solvent resistance) via systematic concentration gradients .

Q. What analytical techniques are critical for verifying triazine compound purity and stability?

  • Methodology: High-performance liquid chromatography (HPLC) and assays using HClO₄ (≥99% purity) are standard. IR spectroscopy validates functional groups, while thermal stability is assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can structural modifications of this compound derivatives enhance anticancer activity against resistant cell lines?

  • Methodology: Introduce electron-withdrawing groups (e.g., nitro or chloro substituents) to improve DNA intercalation. For example, imamine-triazine derivatives show potent activity against triple-negative breast cancer cells via apoptosis induction. Validate using in vitro cytotoxicity assays (e.g., MTT) and in silico docking studies .
  • Data contradiction: Some derivatives exhibit reduced efficacy due to poor solubility; counterbalance with hydrophilic side chains .

Q. What explains discrepancies in the mutagenic classification of this compound derivatives across regulatory frameworks?

  • Methodology: Evaluate hydrolysis products (e.g., formaldehyde release) and systemic bioavailability. For instance, N,N′,N′′-tris(β-hydroxyethyl)hexahydro-1,3,5-triazine is classified as a Category 3B germ cell mutagen due to insufficient evidence of formaldehyde reaching germ cells .
  • Critical analysis: Cross-reference in vitro genotoxicity assays (e.g., Ames test) with in vivo toxicokinetic data to resolve classification conflicts .

Q. How do copolymerization kinetics influence the mechanical properties of triazine-containing dental adhesives?

  • Methodology: Monitor degree of conversion (DC) via Fourier-transform infrared spectroscopy (FTIR) during photopolymerization. Optimal TAT (triacryloylhexahydro-triazine) concentrations (10–15 wt%) improve antibacterial activity without compromising bond strength (>20 MPa) .
  • Challenge: High triazine content reduces DC due to steric hindrance; optimize UV irradiation time and photoinitiator ratios .

Q. What strategies address contradictions in the environmental hazard profiles of triazine-based flame retardants?

  • Methodology: Compare degradation pathways (e.g., hydrolysis vs. photolysis) for derivatives like melamine phosphate. While some datasets classify it as non-hazardous, others flag urinary tract toxicity based on metabolite studies. Use lifecycle analysis (LCA) and in silico biodegradability models to reconcile discrepancies .

Methodological Best Practices

  • For SAR Studies : Prioritize substituent effects on bioactivity. For example, aminophenyl-triazine activators of cystic fibrosis transmembrane conductance regulator (CFTR) require para-substituted amino groups for nanomolar potency .
  • For Safety Profiling : Combine in vitro mutagenicity data (e.g., micronucleus assays) with physiologically based pharmacokinetic (PBPK) modeling to assess germ cell risks .
  • For Synthesis Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., solvent polarity, temperature) for high-yield triazolo-triazine synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.